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  • Product: Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate
  • CAS: 1820607-51-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate is a substituted cyclobutane derivative with significant potential as a building block in med...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate is a substituted cyclobutane derivative with significant potential as a building block in medicinal chemistry and materials science. Its structure, featuring a cyclobutane core, a bromine-substituted phenyl ring, and a methyl ester, offers multiple points for chemical modification. The rigid cyclobutane scaffold is increasingly utilized in drug design to explore novel chemical space and improve pharmacokinetic properties. The presence of the aryl bromide functionality opens up a vast array of possibilities for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this versatile compound.

Physicochemical and Spectroscopic Properties

Precise experimental data for Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate is not extensively reported in the public domain. However, based on the analysis of its constituent functional groups and data from analogous structures, we can predict its key properties.

Predicted Physicochemical Properties
PropertyPredicted Value/Information
Molecular Formula C₁₂H₁₃BrO₂
Molecular Weight 269.13 g/mol
Appearance Likely a colorless to pale yellow oil or a low-melting solid at room temperature.
Solubility Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. Poorly soluble in water.
Boiling Point Estimated to be above 300 °C at atmospheric pressure.
Melting Point If solid, likely a low melting point.
Predicted Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate. The following are the expected spectral features:

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Protons (Ar-H): Signals in the range of δ 7.0-7.5 ppm, exhibiting splitting patterns characteristic of a 1,3-disubstituted benzene ring.

    • Methyl Protons (-OCH₃): A singlet at approximately δ 3.7 ppm.

    • Cyclobutane Protons (-CH₂-): A complex series of multiplets in the range of δ 2.0-3.0 ppm due to the rigid ring structure and diastereotopic protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Carbonyl Carbon (C=O): A signal around δ 175 ppm.

    • Aromatic Carbons (Ar-C): Multiple signals between δ 120-135 ppm, with the carbon attached to bromine showing a characteristic lower field shift.

    • Quaternary Carbon (C-Ar): A signal in the region of δ 50-60 ppm.

    • Methyl Carbon (-OCH₃): A signal around δ 52 ppm.

    • Cyclobutane Carbons (-CH₂-): Signals in the range of δ 25-40 ppm.

  • IR (Infrared) Spectroscopy:

    • C=O Stretch (Ester): A strong absorption band around 1730 cm⁻¹.

    • C-O Stretch (Ester): A strong absorption band in the region of 1250-1100 cm⁻¹.

    • C-Br Stretch: An absorption band in the fingerprint region, typically around 600-500 cm⁻¹.

    • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

    • Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.

  • MS (Mass Spectrometry):

    • The molecular ion peak (M⁺) would be observed, along with a characteristic M+2 peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br).

Synthesis and Reaction Mechanisms

Proposed Synthetic Pathway

The synthesis can be envisioned starting from the commercially available 3-bromophenylacetonitrile.

Synthesis_of_Methyl_1-(3-bromophenyl)cyclobutane-1-carboxylate A 3-Bromophenylacetonitrile B 1-(3-Bromophenyl)cyclobutane-1-carbonitrile A->B 1. NaH, THF 2. 1,3-Dibromopropane C 1-(3-Bromophenyl)cyclobutane-1-carboxylic acid B->C NaOH, H₂O/EtOH, Reflux D Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate C->D SOCl₂, then MeOH

Caption: Proposed synthesis of Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of 3-bromophenylacetonitrile (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add 1,3-dibromopropane (1.1 equivalents) dropwise.

  • The reaction mixture is then heated to reflux and stirred overnight.

  • After cooling to room temperature, the reaction is carefully quenched with water.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 1-(3-bromophenyl)cyclobutane-1-carbonitrile.

Causality Behind Experimental Choices: The use of a strong base like NaH is necessary to deprotonate the benzylic position of the acetonitrile, forming a nucleophilic carbanion. 1,3-Dibromopropane serves as a dielectrophile, leading to a tandem alkylation to form the cyclobutane ring. Anhydrous conditions are critical as NaH reacts violently with water.

Step 2: Hydrolysis to 1-(3-Bromophenyl)cyclobutane-1-carboxylic acid

  • A mixture of 1-(3-bromophenyl)cyclobutane-1-carbonitrile (1.0 equivalent), sodium hydroxide (NaOH, 5.0 equivalents), water, and ethanol is heated to reflux.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • After cooling, the ethanol is removed under reduced pressure. The aqueous solution is washed with diethyl ether to remove any unreacted starting material.

  • The aqueous layer is acidified with concentrated hydrochloric acid (HCl) until a precipitate is formed.

  • The precipitate is collected by filtration, washed with cold water, and dried to yield 1-(3-bromophenyl)cyclobutane-1-carboxylic acid.

Causality Behind Experimental Choices: Basic hydrolysis is a standard method for converting nitriles to carboxylic acids. The use of a co-solvent system (water/ethanol) helps to solubilize the organic starting material. Acidification protonates the carboxylate salt to yield the desired carboxylic acid.

Step 3: Esterification to Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate

  • To a solution of 1-(3-bromophenyl)cyclobutane-1-carboxylic acid (1.0 equivalent) in an inert solvent like dichloromethane, add thionyl chloride (SOCl₂, 1.5 equivalents) dropwise at 0 °C.

  • The mixture is stirred at room temperature for 2 hours.

  • The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride.

  • The crude acid chloride is dissolved in anhydrous methanol and stirred at room temperature overnight.

  • The methanol is removed under reduced pressure, and the residue is dissolved in ethyl acetate.

  • The organic solution is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The final product, Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate, is purified by column chromatography.

Causality Behind Experimental Choices: Conversion of the carboxylic acid to the more reactive acid chloride with thionyl chloride facilitates the esterification with methanol. This is a high-yielding and reliable method for the synthesis of methyl esters from carboxylic acids.

Chemical Reactivity and Potential Applications

The unique combination of functional groups in Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate makes it a valuable intermediate for the synthesis of more complex molecules.

Reactivity of the Aryl Bromide

The aryl bromide moiety is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis and drug discovery.

Reactivity_of_Aryl_Bromide A Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate B Suzuki Coupling (Aryl Boronic Acid) A->B Pd Catalyst, Base C Heck Coupling (Alkene) A->C Pd Catalyst, Base D Sonogashira Coupling (Alkyne) A->D Pd/Cu Catalyst, Base E Buchwald-Hartwig Amination (Amine) A->E Pd Catalyst, Base F Biaryl Derivative B->F G Styrenyl Derivative C->G H Alkynyl Derivative D->H I Aniline Derivative E->I

Caption: Key cross-coupling reactions of the aryl bromide moiety.

  • Suzuki-Miyaura Coupling: Reaction with an aryl boronic acid or ester in the presence of a palladium catalyst and a base will yield a biaryl compound. This is a powerful method for constructing complex molecular scaffolds.

  • Heck Coupling: Palladium-catalyzed reaction with an alkene provides access to substituted styrenyl derivatives.

  • Sonogashira Coupling: Coupling with a terminal alkyne, typically using a palladium and copper co-catalyst system, results in the formation of an aryl-alkyne.

  • Buchwald-Hartwig Amination: Reaction with primary or secondary amines in the presence of a palladium catalyst and a strong base allows for the synthesis of aniline derivatives.

Reactivity of the Ester Group

The methyl ester can undergo several important transformations:

  • Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid under either acidic or basic conditions. This allows for further functionalization, such as amide bond formation.

  • Reduction: Treatment with a strong reducing agent like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol.

  • Grignard Reaction: Reaction with Grignard reagents (R-MgBr) will lead to the formation of tertiary alcohols.

Potential Applications in Drug Discovery

The structural features of Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate make it an attractive starting material for the synthesis of novel drug candidates.

  • Scaffold for Bioactive Molecules: The cyclobutane ring can serve as a rigid and three-dimensional scaffold to which various pharmacophoric groups can be attached. The 1,3-disubstitution pattern on the cyclobutane ring is a common motif in several drug candidates.

  • Access to Diverse Chemical Libraries: The dual reactivity of the aryl bromide and the ester group allows for the rapid generation of a diverse library of compounds for high-throughput screening.

  • Fine-tuning of Physicochemical Properties: The introduction of the cyclobutane moiety can be used to modulate properties such as lipophilicity, metabolic stability, and conformational rigidity, which are critical for drug efficacy and safety.

Conclusion

Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate is a molecule with considerable synthetic potential. While detailed experimental data is sparse, its chemical properties can be reliably predicted. The synthetic route outlined provides a practical approach to its preparation. The true value of this compound lies in its versatility as a building block, enabling access to a wide range of complex molecular architectures through well-established and robust chemical transformations. For researchers in drug discovery and materials science, this compound represents a valuable tool for the exploration of novel chemical space and the development of next-generation functional molecules.

References

  • Nakamiya, Y., et al. (2003). Palladium-Catalyzed Cross-Coupling Reaction of Aryltriethoxysilanes with Aryl Bromides under Basic Aqueous Conditions. The Journal of Organic Chemistry, 68(21), 8013-8016.
  • Bugarin, A., et al. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 17(10), 11655-11667.
  • Wang, D., et al. (2019). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers, 6(18), 3297-3301.
  • Kwong, F. Y., & Buchwald, S. L. (2002). A general and efficient catalyst for the C–O coupling of aryl bromides/chlorides and phenols.
  • Jouvin, K., et al. (2016). Palladium-Catalyzed Cross-Coupling of Aryl Bromides and Chlorides with Trimethylsilylalkynes under Mild Conditions. The Journal of Organic Chemistry, 81(19), 8933-8941.
  • Cason, J. (1943). 1,1-Cyclobutanedicarboxylic Acid. Organic Syntheses, 23, 22.
  • PubChem. (n.d.). Methyl 1-(3-bromophenyl)cyclopentane-1-carboxylate. National Center for Biotechnology Information.
  • ChemicalBook. (n.d.). Methyl 3-broMocyclobutane-1-carboxylate synthesis.
  • PubChem. (n.d.). Methyl 3-(bromomethyl)cyclobutane-1-carboxylate. National Center for Biotechnology Information.
  • Fluorochem. (n.d.). METHYL 1-(3-BROMOPHENYL)CYCLOPROPANE-1-CARBOXYLATE.
  • Zhang, Y., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3569.
  • PubChemLite. (n.d.). 1-(3-bromophenyl)-3-methylcyclobutane-1-carboxylic acid (C12H13BrO2).
  • Suárez-Castillo, O. R., et al. (2009). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Boletín de la Sociedad Química de México, 3(1), 19-25.
  • PrepChem.com. (n.d.). Synthesis of methyl 1-methylcyclobutane carboxylate.
  • PubChemLite. (n.d.). Methyl 1-amino-3-(2-bromophenyl)cyclobutane-1-carboxylate hydrochloride.
  • Chemistry Stack Exchange. (2021). How can we synthesize this cycloester, starting with methyl 4-phenylbutanoate?.
  • Chapman, N. B., et al. (1970). Conformation and reactivity. Part VII.
Exploratory

Section 1: Predictive Hazard Identification - Deconstructing the Molecule

An In-Depth Technical Guide to the Safety Data Sheet (SDS) for Novel Bromophenyl Cyclobutane Esters For researchers, scientists, and drug development professionals, the synthesis of a novel chemical entity is a moment of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety Data Sheet (SDS) for Novel Bromophenyl Cyclobutane Esters

For researchers, scientists, and drug development professionals, the synthesis of a novel chemical entity is a moment of discovery. Yet, this excitement must be tempered with a rigorous and proactive approach to safety. Novel compounds, such as those in the bromophenyl cyclobutane ester class, arrive with no established safety profile. The Safety Data Sheet (SDS), therefore, is not merely a document to be sourced, but a framework to be constructed based on scientific principles and predictive toxicology.

This guide eschews a rigid, 16-section SDS template. Instead, it provides the foundational logic and practical methodologies for you, the researcher, to build a comprehensive safety and handling protocol for a new bromophenyl cyclobutane ester. We will delve into the causality behind safety procedures, grounding every recommendation in the chemical nature of the molecule itself.

The first step in establishing safety protocols is to perform a thorough hazard assessment based on the structure of the molecule. We can infer potential risks by examining the constituent functional groups and structural motifs.

  • The Bromophenyl Group: This halogenated aromatic moiety is the primary driver of toxicological concern. Bromobenzene, a related compound, is known for its potential hepatotoxicity, which is mediated by its metabolic activation to reactive epoxide intermediates.[1] Halogenated organic compounds can also pose environmental risks due to their persistence.[2]

  • The Cyclobutane Ring: While generally stable at room temperature, the four-membered ring possesses significant ring strain (approx. 26.3 kcal/mol).[3] This does not imply inherent instability in handling but suggests potential for energetic decomposition under specific conditions (e.g., high heat) or unexpected reactivity.[4] Its rigid, three-dimensional structure is a key reason for its use in drug discovery.[5]

  • The Ester Functional Group: Esters are generally considered to have low acute toxicity. The primary hazard is their potential to hydrolyze, especially in the presence of strong acids or bases, to yield an alcohol and a carboxylic acid, which may have their own distinct hazard profiles.

A logical workflow for this initial hazard assessment is crucial for any new chemical entity.

A Novel Bromophenyl Cyclobutane Ester Synthesized B Deconstruct into Key Structural Motifs A->B C Bromophenyl Moiety B->C D Cyclobutane Core B->D E Ester Linkage B->E F Review Literature for Analogous Structures (e.g., Bromobenzene, Bromocyclobutane) C->F D->F E->F G Predict Potential Hazards: - Toxicological (Organ toxicity) - Reactivity (Ring strain) - Chemical (Hydrolysis) F->G H Synthesize Preliminary Hazard Profile G->H I Develop Initial Safe Handling Procedures H->I

Caption: Workflow for Preliminary Hazard Assessment of a Novel Compound.

Based on this deconstruction, we can anticipate the following hazards, which must be assumed until proven otherwise through empirical testing.

Structural Moiety Associated Potential Hazards Rationale & Causality
Bromophenyl Acute Toxicity (Oral, Dermal, Inhalation)[6][7], Specific Target Organ Toxicity (Liver)[1], Skin/Eye Irritation[8][9], Carcinogenicity (Suspected)[2], Environmental HazardThe presence of a halogen on an aromatic ring can lead to moderate to high toxicity. Metabolism can generate reactive intermediates, posing a risk to organs like the liver.[1][2]
Cyclobutane Physical Hazard (Potential for energetic decomposition under stress), Mild IrritantRing strain makes the molecule energy-rich compared to acyclic analogues. While stable, this stored energy can be released.[3]
Ester Chemical Hazard (Reactivity with acids/bases)Susceptible to hydrolysis, which could change the hazard profile of the material if stored improperly or mixed with incompatible substances.

Section 2: The Hierarchy of Controls & Personal Protective Equipment (PPE)

The cornerstone of laboratory safety is the hierarchy of controls, a framework that prioritizes the most effective safety measures. Personal Protective Equipment (PPE), while essential, is the last line of defense.[10]

cluster_0 Hierarchy of Controls (Most to Least Effective) A Elimination / Substitution (Use a less hazardous analogue if possible) B Engineering Controls (e.g., Certified Chemical Fume Hood) C Administrative Controls (e.g., Standard Operating Procedures, Training) D Personal Protective Equipment (PPE) (e.g., Gloves, Goggles, Lab Coat)

Caption: The Hierarchy of Controls prioritizes institutional safety measures.

For bromophenyl cyclobutane esters, adherence to this hierarchy is critical. All handling of powdered solids or solutions must be performed within a certified chemical fume hood (Engineering Control).[11] A designated area for this work should be established (Administrative Control). Finally, appropriate PPE must be worn.

Protocol: Selection and Use of PPE

The choice of PPE is not arbitrary; it is a direct response to the predicted hazards of irritation, dermal toxicity, and splash potential.

Protection Type Required PPE Rationale and Justification
Eye & Face Safety Goggles (ANSI Z87.1 rated) & Face Shield[12]Safety glasses are insufficient. Goggles provide a seal against splashes and vapors. A face shield is mandatory when handling solutions or performing reactions due to the risk of splashes from corrosive or toxic materials.[10]
Body Flame-Resistant (FR) Laboratory CoatA standard cotton lab coat offers minimal protection. An FR coat is recommended as a best practice when working with any new chemical entity where flammability characteristics are not fully known.[13]
Hand Double-Gloving: Nitrile (inner) + Thicker, Chemical-Resistant Glove (outer, e.g., Neoprene)Disposable nitrile gloves offer very limited protection against many organic chemicals and should only be considered for incidental splash protection.[10] For active handling, a more robust outer glove is required. Always check manufacturer glove compatibility charts.
Foot Closed-toe, non-perforated shoesThis is a minimum requirement for any laboratory setting to protect from spills and dropped objects.[13]
Respiratory N95 Respirator (for solids)When weighing or handling the solid compound outside of a fume hood (not recommended), an N95 respirator should be used to prevent inhalation of fine particulates. All respirator use requires prior training and fit-testing.[13]

Section 3: Emergency Procedures - A Self-Validating System

Emergency preparedness transforms a potential crisis into a manageable incident. The following protocols should be posted in the designated work area.

Decision Tree for Chemical Spills

Spill Chemical Spill Occurs Assess Assess Situation: - Is anyone injured? - Is there a fire risk? - Do you have the training and equipment to clean up? Spill->Assess Yes_Injury YES to Injury/Fire Assess->Yes_Injury Yes No_Injury NO to Injury/Fire Assess->No_Injury No Evacuate Alert others. Evacuate the area. Call Emergency Services. Yes_Injury->Evacuate Contain Contain the spill using absorbent materials from the outside in. No_Injury->Contain Cleanup Follow Spill Cleanup Protocol. Use appropriate PPE. Contain->Cleanup Dispose Collect all materials in a sealed, labeled hazardous waste container. Cleanup->Dispose Report Report the incident to the Chemical Hygiene Officer. Dispose->Report

Sources

Foundational

The 3-Bromophenyl Cyclobutane Scaffold: A Versatile Platform for sp3-Rich Lead Optimization

Executive Summary In modern drug discovery, the "Escape from Flatland" initiative has driven a shift from planar, aromatic-heavy compounds to those with higher fraction of sp3-hybridized carbons ( ). The 3-bromophenyl cy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the "Escape from Flatland" initiative has driven a shift from planar, aromatic-heavy compounds to those with higher fraction of sp3-hybridized carbons (


). The 3-bromophenyl cyclobutane  scaffold represents a high-value "privileged structure" in this domain. It serves as a metabolically stable, conformationally restricted bioisostere for biaryl systems and flexible alkyl chains.

This technical guide analyzes the structural utility of this scaffold, detailing its role in improving solubility and target selectivity.[1] It provides validated synthetic protocols for accessing the core 3-(3-bromophenyl)cyclobutanone intermediate and illustrates its application in late-stage diversification via the bromine "handle."

The Strategic Advantage: sp3 Character & Vector Control

Bioisosterism: The Puckered Ring

Unlike the planar phenyl ring (0° torsion), the cyclobutane ring exists in a "puckered" conformation with a dihedral angle of approximately 25–35° . This geometric deviation is critical for drug design:

  • Vector Reorientation: Substituents at the 1- and 3-positions of a cyclobutane project at angles that differ significantly from the para- or meta-positions of a phenyl ring, allowing access to novel binding pocket sub-domains.

  • Metabolic Stability: The cyclobutane ring is generally resistant to the oxidative metabolism (CYP450) that plagues electron-rich phenyl rings, reducing clearance rates.

  • Solubility: Replacing a phenyl ring with a cyclobutane reduces the global logP and disrupts planar

    
    -
    
    
    
    stacking, often improving aqueous solubility.
The 3-Bromophenyl "Handle"

The specific inclusion of a 3-bromophenyl moiety attached to the cyclobutane core is strategic.

  • The "Universal" Handle: The bromine atom at the meta position is a versatile electrophile for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). This allows the scaffold to be synthesized in bulk and then diversified at a late stage to generate libraries.

  • Halogen Bonding: In cases where the bromine is retained, it can serve as a halogen bond donor to backbone carbonyls in the target protein, a potent interaction in kinase and GPCR pockets.

Synthetic Methodologies

The primary challenge in utilizing this scaffold is the efficient construction of the strained four-membered ring. The most robust route involves a [2+2] cycloaddition.

Validated Protocol: Synthesis of 3-(3-bromophenyl)cyclobutan-1-one

This protocol utilizes the [2+2] cycloaddition of a ketene equivalent with a styrene derivative, followed by reductive dechlorination.

Target Intermediate: 3-(3-bromophenyl)cyclobutan-1-one Starting Material: 3-Bromostyrene

Step 1: [2+2] Cycloaddition with Dichloroketene
  • Reagents: 3-Bromostyrene (1.0 equiv), Trichloroacetyl chloride (1.2 equiv), Zinc-Copper couple (Zn-Cu) (2.0 equiv).

  • Solvent: Anhydrous Diethyl Ether (

    
    ) or DME.
    
  • Procedure:

    • Activate Zinc dust by washing with dilute HCl, then water, ethanol, and ether; dry under vacuum.

    • Suspend activated Zn-Cu in anhydrous

      
       under 
      
      
      
      atmosphere.
    • Add 3-Bromostyrene.

    • Add Trichloroacetyl chloride dropwise over 1 hour at 0°C. The in situ generated dichloroketene reacts immediately with the styrene.

    • Reflux for 4–12 hours.

    • Filter through Celite to remove zinc salts. Wash the filtrate with saturated

      
       and brine.
      
    • Concentrate to yield 2,2-dichloro-3-(3-bromophenyl)cyclobutan-1-one .

Step 2: Reductive Dechlorination
  • Reagents: Zinc dust (4.0 equiv), Acetic Acid (

    
    ).
    
  • Procedure:

    • Dissolve the dichlorocyclobutanone intermediate in glacial acetic acid.

    • Add Zinc dust in portions at room temperature. The reaction is exothermic; cooling may be required.

    • Stir at room temperature for 2–4 hours until TLC indicates consumption of starting material.

    • Dilute with

      
       and filter. Neutralize the filtrate carefully with 
      
      
      
      .
    • Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • Yield: Typically 60–75% over two steps.

Visualization of Synthetic Workflow

The following diagram illustrates the pathway from the styrene precursor to the diversified drug candidate.

SynthesisWorkflow Styrene 3-Bromostyrene Intermed 2,2-Dichloro-3-(3-bromophenyl) cyclobutanone Styrene->Intermed [2+2] Cycloaddition (Zn-Cu, Cl3CCOCl) Ketene Dichloroketene (In Situ) Ketene->Intermed Core 3-(3-bromophenyl) cyclobutan-1-one Intermed->Core Dechlorination (Zn, AcOH) Diversification Suzuki/Buchwald Coupling Core->Diversification Reductive Amination (Amine Installation) Lead Final Drug Candidate Diversification->Lead Ar-Br Cross-Coupling

Caption: Synthetic route from 3-bromostyrene to diversified cyclobutane leads via [2+2] cycloaddition.[2][3][4]

Structural Analysis & Data Comparison

Comparison of Scaffolds

The following table contrasts the physicochemical properties of the 3-bromophenyl cyclobutane scaffold against its direct analogs (phenyl and cyclohexyl).

PropertyPhenyl-Phenyl (Biaryl)Cyclohexyl-PhenylCyclobutane-Phenyl Impact on Drug Design
Hybridization

(Planar)

(Chair)

(Puckered)
Cyclobutane balances 3D shape with lower MW than cyclohexane.
Bond Angle 120°~109.5°~88° High ring strain (~26 kcal/mol) creates unique exit vectors.
Metabolic Stability Low (Oxidation prone)MediumHigh Reduced lipophilicity lowers metabolic clearance.
Solubility Low (Stacking)MediumHigh Disruption of planarity improves aqueous solubility.
Conformational Freedom Rigid (Rotation only)FlexibleRestricted "Goldilocks" zone: rigid enough for binding, flexible enough for induced fit.
Vector Mapping Logic

The decision to use the 3-bromophenyl isomer (meta) versus the 4-bromophenyl (para) is driven by the spatial requirements of the binding pocket.

VectorLogic cluster_0 Target Binding Pocket Constraints Linear Deep, Narrow Pocket (e.g., Ion Channels) Bent L-Shaped/Globular Pocket (e.g., Kinase ATP Site) Scaffold Cyclobutane Core Para 4-Bromophenyl (Linear Vector) Scaffold->Para Substitution Meta 3-Bromophenyl (Bent Vector) Scaffold->Meta Substitution Para->Linear Optimal Fit Meta->Linear Clash Meta->Bent Optimal Fit

Caption: Selection logic for 3-bromo (meta) vs 4-bromo (para) based on binding pocket topology.

Case Studies & Applications

Application: Kinase Inhibitor Bioisosteres

Many kinase inhibitors (e.g., Quinazolines) rely on a solvent-exposed tail attached to a phenyl ring.

  • Problem: The phenyl ring contributes to poor solubility and high lipophilicity.

  • Solution: Replacing the phenyl linker with a 1,3-disubstituted cyclobutane maintains the distance between the hinge-binding motif and the solvent tail but introduces sp3 character.

  • Role of 3-Bromophenyl: The 3-bromo group allows for the modular attachment of the solvent tail after the core scaffold has been synthesized, enabling rapid SAR exploration of the tail region without re-synthesizing the core.

Application: Monoamine Transporter Inhibitors

In the development of triple reuptake inhibitors (SNDRIs), aryl-cyclobutanamines have shown efficacy.

  • Mechanism: The cyclobutane ring acts as a rigid spacer that positions the amine (essential for transporter binding) and the aryl ring (hydrophobic pocket) in a specific conformation that favors transporter selectivity over other CNS targets.

  • Example: Analogs of Sibutramine where the acyclic linker is replaced by a cyclobutane show retained potency with altered metabolic profiles.

References

  • Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry. (2021). Overview of cyclobutane metabolic stability and structural properties. Link

  • Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2+2] Cycloaddition. Journal of the American Chemical Society. (2017). Detailed methodology for cycloaddition routes. Link

  • The Cyclobutane-1,3-diol Scaffold: A Rising Star in Medicinal Chemistry. BenchChem Technical Guides. (2025). Analysis of sp3 character and solubility benefits. Link

  • Preparation of Cyclobutenone: 3-Bromocyclobutanone. Organic Syntheses. (1993). Standard protocol for bromocyclobutanone synthesis. Link

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (2009). Foundational text on Fsp3 theory. Link

Sources

Exploratory

An In-Depth Technical Guide to the Conformational Analysis of 1-Arylcyclobutane-1-carboxylates

Abstract The cyclobutane motif, once considered a synthetic curiosity, is now recognized as a valuable scaffold in medicinal chemistry and materials science.[1][2] Its unique, puckered three-dimensional structure provide...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cyclobutane motif, once considered a synthetic curiosity, is now recognized as a valuable scaffold in medicinal chemistry and materials science.[1][2] Its unique, puckered three-dimensional structure provides a rigid framework that can be exploited to orient substituents in well-defined spatial arrangements, thereby influencing molecular properties and biological activity.[3] This guide provides a comprehensive technical overview of the conformational analysis of 1-arylcyclobutane-1-carboxylates, a class of compounds with significant potential in drug discovery. We will delve into the fundamental principles governing the conformation of the cyclobutane ring and explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and computational modeling to elucidate the conformational preferences of these molecules. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important chemical scaffold.

The Non-planar Nature of the Cyclobutane Ring

A planar cyclobutane ring would suffer from significant torsional strain due to the eclipsing of all eight C-H bonds, in addition to angle strain from the deviation of the C-C-C bond angles from the ideal 109.5°.[4][5] To alleviate this torsional strain, the cyclobutane ring adopts a non-planar, puckered or "butterfly" conformation.[5][6] This puckering is a dynamic equilibrium between two equivalent bent conformations, with one carbon atom out of the plane of the other three.[4] The degree of puckering is described by the dihedral angle, which is typically around 20-35° in unsubstituted cyclobutane.[1][7]

The introduction of substituents, particularly bulky groups like those in 1-arylcyclobutane-1-carboxylates, significantly influences the puckering of the ring and can lead to a preference for a specific conformation.[8] The interplay of steric and electronic effects of the aryl and carboxylate groups at the C1 position dictates the conformational landscape of these molecules.

A Synergistic Approach to Conformational Analysis

A comprehensive understanding of the conformational preferences of 1-arylcyclobutane-1-carboxylates requires a multi-faceted approach, combining experimental techniques that provide information in both the solid and solution states with computational methods that offer insights into the energetics of different conformations.[4]

G cluster_0 Conformational Analysis Workflow cluster_1 Solution State cluster_2 Solid State A Synthesis of 1-Arylcyclobutane-1-carboxylate B Experimental Analysis A->B C Computational Modeling A->C E NMR Spectroscopy B->E F X-ray Crystallography B->F D Comprehensive Conformational Picture C->D E->D F->D

Caption: A synergistic workflow for the conformational analysis of 1-arylcyclobutane-1-carboxylates.

NMR Spectroscopy: Unraveling Conformations in Solution

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[1] For 1-arylcyclobutane-1-carboxylates, ¹H and ¹³C NMR provide a wealth of information through chemical shifts and coupling constants.

Chemical Shifts and Anisotropic Effects

The chemical shifts of the cyclobutane protons are sensitive to their spatial relationship with the aryl and carboxylate groups. The aromatic ring, in particular, exerts a significant anisotropic effect, creating shielding and deshielding regions in space.[9][10] Protons located above the face of the aromatic ring will be shielded and appear at a higher field (lower ppm), while those in the plane of the ring will be deshielded and appear at a lower field (higher ppm).[11][12] This effect can be used to infer the preferred orientation of the aryl group relative to the cyclobutane ring.

Vicinal Coupling Constants and the Karplus Relationship

The vicinal coupling constants (³JHH) between protons on adjacent carbons of the cyclobutane ring are dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, it is possible to estimate the dihedral angles and thus the degree of puckering of the cyclobutane ring in solution.

Parameter Significance in Conformational Analysis
¹H Chemical Shifts Sensitive to the anisotropic effects of the aryl ring, providing information on its orientation.
¹³C Chemical Shifts Reflect the overall electronic environment and substitution pattern.
³JHH Coupling Constants Dependent on the dihedral angle (Karplus relationship), allowing for the determination of ring puckering.
NOE/ROE Through-space correlations that can establish the proximity of different protons, aiding in conformational assignment.
Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the 1-arylcyclobutane-1-carboxylate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C{¹H} NMR spectrum.

    • Perform 2D NMR experiments such as COSY (to identify coupled protons) and HSQC/HMBC (to correlate proton and carbon signals).

    • For detailed conformational analysis, acquire a 2D NOESY or ROESY spectrum to identify through-space interactions.

  • Data Analysis:

    • Assign all proton and carbon signals using the 1D and 2D NMR data.

    • Measure the chemical shifts and coupling constants for the cyclobutane ring protons.

    • Use the measured ³JHH values in the Karplus equation to estimate the dihedral angles and the degree of ring puckering.

    • Analyze the NOESY/ROESY spectrum for cross-peaks that indicate the spatial proximity of protons, which can help to define the preferred conformation of the aryl and carboxylate groups.

G cluster_0 NMR Analysis Workflow A Sample Preparation B 1D NMR (¹H, ¹³C) A->B C 2D NMR (COSY, HSQC, NOESY) B->C D Data Processing & Assignment C->D E Extraction of Parameters (δ, J, NOE) D->E F Conformational Interpretation E->F

Caption: A streamlined workflow for NMR-based conformational analysis.

Single-Crystal X-ray Diffraction: The Solid-State Conformation

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including the precise conformation of the cyclobutane ring and the orientation of the substituents.[13] This technique is invaluable for validating the conformations predicted by other methods.

Experimental Protocol for X-ray Crystallography
  • Crystal Growth: Grow single crystals of the 1-arylcyclobutane-1-carboxylate suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. Refine the structural model to obtain accurate bond lengths, bond angles, and torsion angles.

  • Analysis: Analyze the refined structure to determine the puckering of the cyclobutane ring and the conformation of the aryl and carboxylate substituents.

Computational Modeling: Exploring the Conformational Landscape

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface of a molecule and identifying its low-energy conformations.[14] DFT calculations can provide valuable insights into the relative stabilities of different puckered conformations and the energy barriers between them.

Protocol for DFT-Based Conformational Analysis
  • Structure Building: Build an initial 3D model of the 1-arylcyclobutane-1-carboxylate using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy conformers.

  • Geometry Optimization and Frequency Calculation: For each identified conformer, perform a geometry optimization and frequency calculation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

  • Energy Analysis: Compare the relative energies of the optimized conformers to determine the most stable conformation(s).

  • NMR Parameter Calculation (Optional but Recommended): Calculate NMR chemical shifts and coupling constants for the low-energy conformers and compare them with the experimental data to validate the computational model.

G cluster_0 DFT Calculation Workflow A Build Initial 3D Structure B Conformational Search A->B C Geometry Optimization & Frequency Calculation B->C D Energy Analysis of Conformers C->D E Comparison with Experimental Data D->E

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura coupling protocols using Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate

Application Note: Precision Suzuki-Miyaura Coupling of Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate Executive Summary & Strategic Analysis Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate represents a critical "pri...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Suzuki-Miyaura Coupling of Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate

Executive Summary & Strategic Analysis

Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate represents a critical "privileged scaffold" in medicinal chemistry, particularly for NK3 antagonists and GPCR modulators. The molecule features a meta-bromophenyl group attached to a sterically demanding gem-disubstituted cyclobutane ring bearing a methyl ester.

Chemosynthetic Challenges:

  • Ester Sensitivity: The primary failure mode in coupling this substrate is the unintended saponification of the methyl ester to the carboxylic acid, typically caused by aggressive aqueous bases (e.g., NaOH, KOH) at elevated temperatures.

  • Electronic Deactivation: The bromine is in the meta position relative to the cyclobutane. Unlike para-electron-withdrawing groups, the meta-alkyl/ester group provides little electronic activation for the oxidative addition step, requiring robust catalytic systems.

  • Solubility: The lipophilic cyclobutane moiety necessitates the use of semi-polar organic co-solvents (Dioxane, Toluene, or DMF) rather than purely alcoholic media.

This guide provides three tiered protocols designed to maximize yield while strictly preserving the methyl ester functionality.

Mechanistic Pathway & Logic

The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle. The critical decision point for this specific substrate lies in the Transmetallation step. We must select a base strong enough to activate the boronic acid (forming the boronate species) but weak enough to leave the methyl ester intact.

Figure 1: Catalytic Cycle & Critical Control Points

SuzukiCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Rate Limiting for deactivated Ar-Br) Pd0->OxAdd + Substrate PdII_Ar Pd(II)-Ar-Br Intermediate OxAdd->PdII_Ar TransMet Transmetallation (Critical: Base Selection) PdII_Ar->TransMet + Activated Boronate PdII_Biaryl Pd(II)-Biaryl Complex TransMet->PdII_Biaryl RedElim Reductive Elimination Product Release PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Substrate Substrate: Methyl 1-(3-bromophenyl)... (Ester Sensitive) Substrate->OxAdd Boronic Boronic Acid + Base (K3PO4/Na2CO3) Boronic->TransMet

Caption: The catalytic cycle highlights the Transmetallation step as the critical control point for ester preservation.

Experimental Protocols

Protocol A: The "Workhorse" Method (Standard)

Best for: Coupling with simple aryl boronic acids where the partner is not sterically hindered.

Rationale: This protocol uses Pd(dppf)Cl₂ , a robust catalyst that resists de-ligation. The base, Na₂CO₃ , is mild enough to minimize ester hydrolysis if the reaction time is kept under 12 hours.

Reagents:

  • Substrate: 1.0 equiv (e.g., 1.0 mmol, ~269 mg)

  • Aryl Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.15 M concentration)

Step-by-Step:

  • Charge: In a reaction vial equipped with a stir bar, add the Substrate, Boronic Acid, and Pd catalyst.

  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane via syringe.

  • Base: Add the 2.0 M Na₂CO₃ solution. Note: The biphasic mixture requires vigorous stirring.

  • Heat: Place in a pre-heated block at 80 °C . Stir for 4–6 hours.

  • Monitor: Check LCMS. Look for the disappearance of the bromide (M+H+2 pattern) and emergence of the biaryl product.

  • Workup: Dilute with EtOAc, wash with water x2 and brine x1. Dry over MgSO₄.

Protocol B: The "High-Performance" Method (Sterically Demanding)

Best for: Coupling with ortho-substituted boronic acids or heteroaryl partners.

Rationale: Uses SPhos Pd G3 , a Buchwald precatalyst. The bulky, electron-rich SPhos ligand facilitates oxidative addition into the slightly deactivated meta-bromide and accelerates reductive elimination. K₃PO₄ is used as the base; it is more soluble in organic/water mixtures than carbonates and often provides higher yields for hindered couplings.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.5 equiv

  • Catalyst: SPhos Pd G3 (2–3 mol%)

  • Base: K₃PO₄ (Tribasic potassium phosphate, 3.0 equiv, solid)

  • Solvent: Toluene : Water (10:1 ratio)

Step-by-Step:

  • Charge: Add Substrate, Boronic Acid, SPhos Pd G3, and solid K₃PO₄ to the vial.

  • Inert: Purge thoroughly with Argon (3x vacuum/backfill cycles). Oxygen sensitivity is higher with electron-rich phosphines.

  • Solvent: Add degassed Toluene and Water.

  • Heat: Heat to 100 °C for 2–4 hours.

  • Note: This reaction is often faster than Protocol A. Do not overheat for prolonged periods to protect the ester.

Protocol C: The "Anhydrous" Method (Ester Protection)

Best for: Substrates where the methyl ester is observed to hydrolyze rapidly in aqueous protocols.

Rationale: Eliminates water entirely. Cesium Fluoride (CsF) acts as the base. Fluoride activates the boronic acid (forming a fluoroborate intermediate) without the high basicity associated with hydroxides or carbonates, rendering it chemically orthogonal to the ester.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.5 equiv

  • Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)

  • Base: CsF (3.0 equiv, dried)

  • Solvent: Anhydrous THF or 1,4-Dioxane

Step-by-Step:

  • Dry: Ensure all glassware is oven-dried.

  • Charge: Add Substrate, Boronic Acid, Catalyst, Ligand, and CsF inside a glovebox or under a strong Argon stream.

  • Solvent: Add anhydrous solvent.

  • Heat: Reflux (approx 65 °C for THF, 100 °C for Dioxane) for 12–18 hours.

  • Workup: Filter through a Celite pad to remove insoluble salts before aqueous extraction.

Data Summary & Optimization Guide

Table 1: Base & Solvent Compatibility Matrix for Methyl Ester Substrates

Base SystemSolventpKa (conj. acid)Ester Stability RiskCoupling EfficiencyRecommendation
Na₂CO₃ (aq) Dioxane10.3ModerateHighStart Here (Protocol A)
K₃PO₄ (aq) Toluene12.3HighVery HighUse for difficult partners (Protocol B)
CsF (solid) THF (dry)N/A (F-)Low (Safest) ModerateUse if hydrolysis occurs
NaOH / KOH Any15.7Critical Failure HighAVOID
Et₃N DMF10.7LowLowGenerally ineffective for Suzuki

Troubleshooting & Quality Control

Issue: Hydrolysis of Methyl Ester (Acid Product Observed)

  • Cause: Reaction temperature too high or base too strong.

  • Fix: Switch to Protocol C (Anhydrous CsF). Alternatively, lower Protocol A temperature to 60 °C and extend time.

Issue: Protodeboronation (Boronic Acid loses B(OH)2 before coupling)

  • Cause: Common with heteroaryl boronic acids (e.g., 2-pyridyl).

  • Fix: Use CuCl (1.0 equiv) as a co-mediator or switch to the corresponding Boronic Ester (Pinacol ester) which releases the active species more slowly.

Issue: Low Conversion (Starting Material Remains)

  • Cause: Catalyst deactivation or poor oxidative addition.

  • Fix: Switch to XPhos Pd G3 or Amphos . The meta-substitution on the phenyl ring is not sterically hindered, so electronic activation is the priority.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Kina, A., Iwamura, H., & Hayashi, T. (2006). A Kinetic Study on the Hydrolysis of Arylboronic Acids. Journal of the American Chemical Society, 128(12), 3904-3905. Link

  • Wright, S. W., et al. (1994). Fluoride-mediated boronic acid coupling reactions. The Journal of Organic Chemistry, 59(20), 6095–6097. Link

  • Vertex AI Search. (2023). Synthesis of Sterically Hindered Biaryls and Ester Tolerance in Suzuki Couplings.
Application

Buchwald-Hartwig amination of 3-bromophenyl cyclobutane derivatives

Application Note: High-Fidelity Buchwald-Hartwig Amination of 3-Bromophenyl Cyclobutane Scaffolds Abstract & Strategic Importance The 3-bromophenyl cyclobutane scaffold is an increasingly critical pharmacophore in medici...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Buchwald-Hartwig Amination of 3-Bromophenyl Cyclobutane Scaffolds

Abstract & Strategic Importance

The 3-bromophenyl cyclobutane scaffold is an increasingly critical pharmacophore in medicinal chemistry.[1] The cyclobutane ring acts as a lipophilic, metabolically stable bioisostere for gem-dimethyl groups, often improving blood-brain barrier (BBB) permeability and constraining conformational freedom without the high ring strain associated with cyclopropanes.[1]

However, aminating this scaffold presents specific challenges. While the cyclobutane ring at the meta position does not impose the severe steric blockade of an ortho substituent, it introduces significant lipophilicity and remote steric bulk that can influence catalyst aggregation and solubility. Furthermore, the puckered conformation of the cyclobutane ring (minimizing torsional strain) creates a unique hydrodynamic volume that necessitates careful solvent selection to prevent product "oiling out" during workup.

This guide provides a validated, high-fidelity protocol for the Buchwald-Hartwig cross-coupling of 3-bromophenyl cyclobutane derivatives with both primary and secondary amines, utilizing 4th Generation (G4) Palladacycle precatalysts to ensure batch-to-batch reproducibility.[1]

Mechanistic Insight: The Catalytic Cycle

To optimize this reaction, one must understand the specific demands placed on the Palladium center by the substrate.

  • Oxidative Addition: The 3-bromo substituent is activated via oxidative addition.[1] The cyclobutane ring is electron-donating (inductive effect), which slightly increases electron density on the arene compared to an unsubstituted phenyl ring.[1] This makes the C-Br bond slightly less electrophilic, requiring a highly active, electron-rich ligand system.[1]

  • Amine Binding & Deprotonation: This is often the turnover-limiting step.[1] Steric clash between the ligand and the incoming amine must be minimized.

  • Reductive Elimination: The formation of the C-N bond.

Visualizing the Pathway:

G PreCat Pd G4 Precatalyst (Air Stable) ActivePd L-Pd(0) Active Species PreCat->ActivePd Base Activation OxAdd Oxidative Addition (Ar-Pd-Br) ActivePd->OxAdd + 3-Br-Ph-Cyclobutane Coord Amine Coordination (Ar-Pd-NHR) OxAdd->Coord + Amine Deprot Deprotonation (Base mediated) Coord->Deprot + NaOtBu/Cs2CO3 RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->ActivePd Regeneration Product Aminated Cyclobutane Product RedElim->Product

Figure 1: The catalytic cycle emphasizing the activation of the G4 precatalyst. Note that the active L-Pd(0) species is regenerated, closing the loop.[1]

Strategic Protocol Design

Catalyst & Ligand Selection

We strictly recommend Buchwald G4 Precatalysts over traditional Pd sources (e.g., Pd₂(dba)₃ or Pd(OAc)₂).[1]

  • Reasoning: G4 precatalysts contain the ligand and Pd in a precise 1:1 ratio and activate rapidly at room temperature upon base addition. This eliminates the "induction period" and prevents the formation of inactive Pd-black aggregates, which is common when coupling lipophilic substrates like cyclobutanes.

Table 1: Ligand Selection Matrix

Amine ClassRecommended LigandPrecatalyst ProductRationale
Primary Amines (Alkyl/Aryl)BrettPhos BrettPhos Pd G4Highly selective for mono-arylation; prevents formation of di-arylated side products.[1]
Secondary Amines (Cyclic/Acyclic)RuPhos RuPhos Pd G4Exceptional turnover frequency; bulky isopropyl groups on ligand facilitate reductive elimination.[1]
Hindered Primary Amines (e.g., t-Butyl)BrettPhos or tBuBrettPhos BrettPhos Pd G4The bulkier ligand creates a pocket that enforces mono-arylation even with steric bulk.[1]
Anilines (Electron Deficient)XPhos XPhos Pd G4General purpose; effective when the nucleophile is weak.[1]
Base & Solvent System
  • Standard Base: Sodium tert-butoxide (NaOtBu ).[1] It is strong enough to deprotonate the Pd-amine complex rapidly.[1]

  • Mild Base Alternative: Cesium Carbonate (Cs₂CO₃ ).[1] Use this if your cyclobutane scaffold contains base-sensitive esters or nitriles.[1]

  • Solvent: 1,4-Dioxane (anhydrous).[1] Toluene is a secondary choice, but Dioxane typically solubilizes the polar Pd-intermediates better while maintaining high reflux temperatures (101°C).[1]

Standard Operating Procedure (SOP)

Objective: Synthesis of N-(3-cyclobutylphenyl)morpholine (Example Secondary Amine Coupling). Scale: 1.0 mmol.

Materials:
  • 3-(3-bromophenyl)cyclobutane (1.0 equiv, 1.0 mmol)[1]

  • Morpholine (1.2 equiv, 1.2 mmol)[1]

  • RuPhos Pd G4 (0.02 equiv, 2 mol%)[1]

  • NaOtBu (1.4 equiv, 1.4 mmol)[1]

  • Anhydrous 1,4-Dioxane (5.0 mL, 0.2 M concentration)

Protocol Steps:
  • Preparation (Inert Atmosphere):

    • Inside a glovebox or using strict Schlenk technique, charge a reaction vial (equipped with a magnetic stir bar) with RuPhos Pd G4 (17 mg) and NaOtBu (135 mg).[1]

    • Note: If the aryl bromide is a solid, add it now. If liquid, add in step 3.

  • Solvent Addition:

    • Seal the vial with a septum cap.

    • Evacuate and backfill with Argon (3 cycles) if not in a glovebox.[1]

    • Inject Anhydrous 1,4-Dioxane (5 mL) via syringe.[1]

  • Substrate Addition:

    • Add the 3-(3-bromophenyl)cyclobutane (liquid: via syringe; solid: pre-dissolved in 1 mL dioxane).

    • Add the Morpholine (amine) via syringe.[1]

  • Reaction:

    • Place the vial in a pre-heated block at 85°C . Stir vigorously (800 RPM).

    • Time: Reaction is typically complete in 2–4 hours.

    • Monitoring: Check by LCMS at 1 hour. Look for the disappearance of the bromide (M+H not usually visible, look for UV) and appearance of product mass.

  • Workup (Critical for Cyclobutanes):

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (10 mL) and filter through a small pad of Celite to remove Palladium black and inorganic salts.[1]

    • Specific Caution: Cyclobutane derivatives are lipophilic. Do not wash excessively with water/brine as the product may partition into the organic layer poorly if emulsions form.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Flash Column Chromatography: Silica gel. Gradient 0-20% Ethyl Acetate in Hexanes.[1]

    • Note: The cyclobutane ring does not significantly alter polarity compared to an isopropyl group; standard elution profiles apply.

Troubleshooting & Optimization Logic

If the standard protocol fails, use the following decision tree to diagnose the failure mode. Common issues with this scaffold include dehalogenation (replacing Br with H) or lack of reactivity due to catalyst poisoning.[1]

Visualizing the Decision Tree:

G Start Reaction Analysis (LCMS/TLC) Result1 No Reaction (SM Recovered) Start->Result1 Result2 Dehalogenation (Ar-Br -> Ar-H) Start->Result2 Result3 Low Yield (Incomplete Conv.) Start->Result3 Act1 Check Oxidative Addition. Switch to XPhos Pd G4 (More electron rich) Result1->Act1 Act2 Check Poisoning. Ensure Amine is distilled. Add 5 mol% catalyst. Result1->Act2 Act3 Reduce Temperature (60°C). Dehalogenation is T-dependent. Result2->Act3 Act4 Switch Solvent to Toluene. Dioxane can act as H-source. Result2->Act4 Act5 Increase Conc. to 0.5M. Improves kinetics. Result3->Act5 Act6 Switch Base to LHMDS. (If functional groups are sensitive) Result3->Act6

Figure 2: Troubleshooting decision matrix based on LCMS outcomes.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1] [Link]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[1] [Link][1]

  • Nam, S., et al. (2011). Steric and Electronic Effects in the Buchwald-Hartwig Amination. Journal of the American Chemical Society.[2] (Contextual grounding for meta-substitution effects). [Link]

Sources

Method

Functionalization of the 3-bromo moiety in cyclobutane esters

Application Note: Functionalization of the 3-Bromo Moiety in Cyclobutane Esters Abstract The 3-substituted cyclobutane carboxylate scaffold is a critical bioisostere in modern medicinal chemistry, offering a rigid, -rich...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of the 3-Bromo Moiety in Cyclobutane Esters

Abstract

The 3-substituted cyclobutane carboxylate scaffold is a critical bioisostere in modern medicinal chemistry, offering a rigid,


-rich vector that modulates metabolic stability and lipophilicity compared to phenyl or gem-dimethyl groups. However, the functionalization of 3-bromocyclobutane carboxylate esters  presents unique challenges due to ring strain (~26 kcal/mol) and the propensity for 

-elimination. This guide outlines high-fidelity protocols for transforming the 3-bromo moiety via classical nucleophilic substitution (

) and modern Nickel-catalyzed cross-coupling, emphasizing stereochemical outcomes and reaction causality.

Structural & Stereochemical Considerations

Before initiating synthesis, researchers must characterize the starting material's stereochemistry. The cyclobutane ring exists in a "puckered" conformation to minimize torsional strain.

  • Cis-isomer: The ester and bromide are on the same face. This is often the kinetic product of Hunsdiecker-type reactions but is sterically more congested for substitution on the same face.

  • Trans-isomer: The ester and bromide are on opposite faces.

  • The

    
     Imperative:  Nucleophilic substitution on cyclobutanes follows an 
    
    
    
    mechanism, necessitating a backside attack. Therefore, stereochemical inversion is obligatory .
    • Input:cis -3-bromo

      
      Output:trans -3-functionalized product.
      
    • Input:trans -3-bromo

      
      Output:cis -3-functionalized product.
      

Critical Insight: If your target requires a specific isomer (e.g., trans-3-aminocyclobutane), you must select the opposite isomer of the starting bromide.

Protocol A: Classical Nucleophilic Substitution ( )

Target Application: Introduction of Heteroatoms (Azides, Thiols, Acetates).

Direct displacement is effective for strong nucleophiles but requires careful temperature control to prevent elimination to cyclobutene. The following protocol describes the synthesis of 3-azidocyclobutane carboxylate , a universal precursor for "Click" chemistry and amine synthesis.

Materials
  • Substrate: Ethyl 3-bromocyclobutane carboxylate (1.0 equiv).

  • Nucleophile: Sodium Azide (

    
    ) (1.5 equiv).
    
  • Solvent: Anhydrous DMF (0.2 M concentration).

  • Safety: Azides are shock-sensitive. Use a blast shield. Do not use chlorinated solvents (formation of di-azidomethane).

Step-by-Step Methodology
  • Setup: Charge a round-bottom flask with Ethyl 3-bromocyclobutane carboxylate (1.0 g, 4.8 mmol) and anhydrous DMF (24 mL).

  • Addition: Add

    
     (470 mg, 7.2 mmol) in a single portion at room temperature.
    
  • Reaction: Heat the mixture to 60°C under

    
     atmosphere.
    
    • Why 60°C? Higher temperatures (>90°C) significantly increase the rate of

      
       elimination, yielding the useless cyclobutene byproduct.
      
  • Monitoring: Monitor by TLC (stain with

    
    ) or GC-MS. Conversion typically requires 4–6 hours.
    
  • Workup:

    • Cool to room temperature.

    • Dilute with

      
       (50 mL) and water (50 mL).
      
    • Wash the organic layer with water (

      
       mL) to remove DMF.
      
    • Wash with brine, dry over

      
      , and concentrate in vacuo (do not heat water bath >35°C due to volatility of the azide).
      
  • Validation:

    
     NMR should show a shift of the C3-methine proton from 
    
    
    
    (Br-CH) to
    
    
    (N3-CH).

Protocol B: Nickel-Catalyzed Cross-Electrophile Coupling

Target Application: Formation of


 or 

bonds (Arylation/Alkylation).[1]

Palladium-catalyzed coupling (Suzuki/Negishi) often fails with secondary alkyl halides due to rapid


-hydride elimination. Nickel catalysis  is the superior method for 3-bromocyclobutanes, operating via a radical mechanism that suppresses elimination.
Mechanism Visualization

The reaction proceeds via a reductive cross-coupling mechanism where the alkyl bromide generates a radical species that is captured by the Nickel center.

Ni_Cycle Ni0 Ni(0)Ln OxAdd Oxidative Addition (Ar-I) Ni0->OxAdd NiII_Ar LnM-Ar(II)-I OxAdd->NiII_Ar RadCap Radical Capture NiII_Ar->RadCap RadGen Radical Generation (R-Br + Mn0) R_Rad Cyclobutyl Radical (R•) RadGen->R_Rad SET R_Rad->RadCap NiIII LnM(III)(Ar)(R) RadCap->NiIII RedElim Reductive Elimination (Product Formation) NiIII->RedElim RedElim->Ni0  Regeneration

Figure 1: Simplified catalytic cycle for Ni-catalyzed reductive coupling. The cyclobutyl radical is generated via Single Electron Transfer (SET), avoiding the instability of a cyclobutyl-metal reagent.

Protocol: Arylation via Reductive Coupling

Reaction: Coupling of 3-bromocyclobutane ester with an Aryl Iodide.

  • Reagents:

    • Electrophile 1: Ethyl 3-bromocyclobutane carboxylate (1.0 equiv).

    • Electrophile 2: Aryl Iodide (1.2 equiv).

    • Catalyst:

      
       (10 mol%).
      
    • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%).

    • Reductant: Manganese powder (

      
      ) (2.0 equiv) or Zinc dust.
      
    • Solvent: DMA (N,N-Dimethylacetamide).

  • Procedure:

    • Glovebox/Schlenk: In a glovebox or under strict Argon flow, combine

      
       and dtbbpy in DMA. Stir for 20 mins to form the active green complex.
      
    • Add Manganese powder, the Aryl Iodide, and the Cyclobutyl Bromide.

    • Activation: Add TFA (2 mol%) or TMSCl to activate the Mn surface (crucial for initiation).

    • Reaction: Seal and stir vigorously at 60°C for 12–16 hours.

    • Quench: Dilute with EtOAc, filter through a pad of Celite (to remove Mn salts).

    • Purification: Silica gel chromatography.

  • Troubleshooting:

    • Low Yield? Ensure the Mn powder is activated. Commercially available "coarse" Mn often fails; use

      
       micron powder.
      
    • Protodehalogenation (H instead of Ar)? The reaction is too "wet." Dry DMA over molecular sieves is non-negotiable.

Comparative Data: Reaction Outcomes

ParameterProtocol A (

)
Protocol B (Ni-Coupling)
Primary Bond Formed C-N, C-O, C-SC-C (

)
Stereochemistry Strict InversionRacemization or Diastereoconvergence*
Major Side Product Cyclobutene (Elimination)Protodehalogenated Cyclobutane
Limiting Factor Steric hindrance of nucleophileSensitivity to

/Moisture
Scalability High (kg scale possible)Moderate (requires catalyst removal)

*Note on Protocol B Stereochemistry: Because the reaction proceeds through a radical intermediate (planar


 radical at C3), the stereochemical information of the C-Br bond is often lost, resulting in a thermodynamic mixture of cis/trans isomers favoring the less sterically crowded isomer.

References

  • General Reactivity of Cyclobutanes: Wiberg, K. B. (1986). Structures, energies, and spectra of cyclobutanes. Angewandte Chemie International Edition, 25(4), 312-322. Link

  • Nickel-Catalyzed Cross-Coupling: Biswas, S., & Weix, D. J. (2013). Mechanism and selectivity in nickel-catalyzed cross-electrophile coupling of aryl halides with alkyl halides. Journal of the American Chemical Society, 135(43), 16192-16197. Link

  • Stereoselective Functionalization: Reisman, S. E., et al. (2017).[2] Nickel-Catalyzed Enantioselective Cross-Coupling of N-Hydroxyphthalimide Esters with Vinyl Bromides. Organic Letters, 19(8), 2150–2153. Link

  • Radical Functionalization: Merchant, R. R., et al. (2018). Modular Radical Cross-Coupling with Sulfinates and Carbogenic Electrophiles. Science, 360(6384), 75-80. Link

Sources

Application

Precision Synthesis of Amino-Cyclobutane Derivatives via Carboxylate Transposition

Application Note & Protocol Guide | Doc ID: AN-CB-042 Executive Summary & Strategic Importance Cyclobutane rings act as critical bioisosteres in modern medicinal chemistry, offering rigid conformational restriction that...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-CB-042

Executive Summary & Strategic Importance

Cyclobutane rings act as critical bioisosteres in modern medicinal chemistry, offering rigid conformational restriction that can lock pharmacophores into bioactive geometries. However, the high ring strain (~26 kcal/mol) makes functionalizing these scaffolds challenging.

The transposition of a carboxylate group (-COOH) to an amine (-NH


) is a pivotal transformation, often required to access 1,3-disubstituted or 1,2-disubstituted amino-cyclobutanes. While several routes exist (Hofmann, Schmidt, Lossen), the Curtius Rearrangement  stands as the industry "Gold Standard" due to its mild conditions, tolerance of functional groups, and—crucially—strict retention of stereochemistry .

This guide details the operational protocols for converting cyclobutanecarboxylic acids to their corresponding amines, focusing on scalability, safety, and stereochemical integrity.

Strategic Route Analysis

Mechanistic Pathway & Selection Logic

The transformation relies on generating an electron-deficient nitrogen species (nitrene or concerted equivalent) that triggers a 1,2-alkyl shift.

FeatureCurtius Rearrangement (Recommended)Hofmann Rearrangement Schmidt Reaction
Precursor Carboxylic AcidPrimary AmideCarboxylic Acid
Reagents DPPA or NaN

/Mixed Anhydride
Br

/NaOH or PhI(OAc)

HN

/ H

SO

Conditions Neutral/Mild (Thermal)Basic/OxidativeStrongly Acidic
Stereochemistry Strict Retention RetentionRetention
Scalability High (Flow chemistry compatible)Moderate (Waste disposal)Low (Explosion hazard)
Primary Risk Azide handling / N

evolution
Bromination side-reactionsHarsh acid sensitivity

Decision Matrix:

  • For Discovery/Milli-scale: Use Protocol A (DPPA) . It is a "one-pot" operation that directly yields Boc-protected amines, simplifying purification.

  • For Process/Gram-scale: Use Protocol B (Mixed Anhydride) . It avoids expensive organophosphorus reagents and simplifies byproduct removal.

Visualizing the Pathway

The following diagram illustrates the mechanistic flow and the critical stereochemical retention during the isocyanate formation.

CurtiusPathway cluster_stereo Stereochemical Integrity Acid Cyclobutane Carboxylic Acid Activation Activation (DPPA or Mixed Anhydride) Acid->Activation AcylAzide Acyl Azide Intermediate Activation->AcylAzide Azide Source Transition Concerted Rearrangement (-N₂) AcylAzide->Transition Δ (Heat) Isocyanate Isocyanate (Retained Config.) Transition->Isocyanate 1,2-Shift Trapping Nucleophilic Trapping Isocyanate->Trapping t-BuOH Product Boc-Amino Cyclobutane Trapping->Product

Figure 1: Mechanistic pathway of the Curtius Rearrangement highlighting the concerted 1,2-shift that ensures retention of stereochemistry.[1][2]

Experimental Protocols

Protocol A: DPPA-Mediated "One-Pot" Synthesis (Discovery Scale)

Best for: Rapid synthesis of Boc-protected amines from acids without isolating intermediates.

Reagents:

  • Substrate: cis-3-substituted-cyclobutanecarboxylic acid (1.0 equiv)

  • Reagent: Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Base: Triethylamine (TEA) (1.2 equiv)

  • Solvent/Trap: tert-Butanol (t-BuOH) (anhydrous, 10-20 V)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Dissolution: Charge the flask with the carboxylic acid and anhydrous t-BuOH. Add TEA and stir at room temperature for 15 minutes.

  • Activation: Add DPPA dropwise via syringe. Caution: DPPA is toxic and a lachrymator.

  • Rearrangement: Heat the reaction mixture to reflux (~85°C).

    • Observation: Evolution of N

      
       gas will occur.[3][4] Ensure the system is vented through a bubbler to monitor gas evolution.
      
  • Completion: Maintain reflux for 4–12 hours. Monitor by TLC/LCMS for the disappearance of the acid and the appearance of the carbamate (M+Na peak is common).

  • Workup:

    • Cool to room temperature.[5]

    • Concentrate the solvent under reduced pressure.

    • Dilute the residue with Ethyl Acetate (EtOAc).

    • Wash sequentially with 5% citric acid (removes TEA), saturated NaHCO

      
       (removes diphenylphosphate byproduct), and brine.
      
  • Purification: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via silica gel chromatography (typically Hexanes/EtOAc).

Critical Insight: The byproduct diphenylphosphate can be difficult to remove. Washing with NaHCO


 converts it to the water-soluble sodium salt, but multiple washes may be required.
Protocol B: Mixed Anhydride Method (Process Scale)

Best for: Scales >10g where DPPA cost and phosphorus byproducts are prohibitive.

Reagents:

  • Substrate: Cyclobutanecarboxylic acid (1.0 equiv)

  • Activator: Ethyl chloroformate (1.2 equiv)

  • Base: Triethylamine (TEA) (1.2 equiv)

  • Azide Source: Sodium Azide (NaN

    
    ) (1.5 equiv, dissolved in min. water)
    
  • Solvent: Acetone/Water or THF.

Step-by-Step Methodology:

  • Activation (Mixed Anhydride Formation):

    • Dissolve the acid and TEA in acetone at 0°C.

    • Add ethyl chloroformate dropwise. Stir for 30 mins at 0°C.

  • Azidation:

    • Add the aqueous NaN

      
       solution dropwise to the cold anhydride mixture.
      
    • Stir for 1 hour at 0°C.

    • Safety: Do not let the temperature rise; acyl azides are heat-sensitive.

  • Isolation (Optional but Recommended for Purity):

    • Dilute with ice water and extract with cold Toluene or Benzene.

    • Dry the organic layer with MgSO

      
       at <10°C.
      
    • Warning: Do not concentrate the acyl azide to dryness. Handle as a solution.

  • Rearrangement & Trapping:

    • Heat the Toluene solution of acyl azide to 80–100°C. Nitrogen evolution will be vigorous.

    • Once N

      
       evolution ceases (isocyanate formation complete), add the nucleophile (e.g., Benzyl alcohol for Cbz, t-BuOH for Boc, or aqueous HCl for free amine).
      
    • Heat for an additional 1-2 hours.

Stereochemical Integrity & Validation

The primary advantage of the Curtius rearrangement in cyclobutane chemistry is the retention of configuration .

  • Mechanism: The migration of the cyclobutyl carbon to the nitrogen is a concerted process; the bond does not fully break, preventing racemization or epimerization.

  • Validation:

    • Starting Material: cis-3-phenylcyclobutanecarboxylic acid.

    • Product: cis-N-Boc-3-phenylcyclobutanamine.

    • NMR Check: In cyclobutanes, cis and trans isomers have distinct coupling constants and chemical shifts.

      • cis-isomers often show an upfield shift for the methine proton compared to trans due to shielding effects.

      • NOESY experiments should show a correlation between the C1-H and C3-H protons if they are cis (on the same face).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of IsocyanateEnsure anhydrous conditions during the rearrangement step. Water converts isocyanate to urea (dimer).
Urea Byproduct Incomplete TrappingIncrease the equivalents of the alcohol trap (t-BuOH). Use the alcohol as the solvent.[4][6]
Explosion Risk Azide AccumulationDo not concentrate acyl azides.[7] Use a "dosing" protocol where the azide is added slowly to the heated solvent (Flow Chemistry is ideal).
Phosphorus Impurity DPPA ByproductsUse the Mixed Anhydride method (Protocol B) or perform rigorous basic washes (NaOH/NaHCO

).

Advanced Workflow: Flow Chemistry for Safety

For scale-up (>50g), batch heating of azides is hazardous. A continuous flow setup is recommended.[6][8]

FlowSetup Reservoir Acyl Azide Solution (Cold) Pump HPLC Pump Reservoir->Pump Coil Heated Coil (100°C, Residence: 5 min) Pump->Coil Flow BPR Back Pressure Regulator (100 psi) Coil->BPR Isocyanate Quench Collection Flask (Containing t-BuOH) BPR->Quench Trapping

Figure 2: Continuous flow setup for the thermal rearrangement of acyl azides. This minimizes the active volume of hazardous intermediate at any specific time.

References

  • Curtius Rearrangement Mechanism & Retention : Wikipedia - Curtius Rearrangement. Retrieved from .

  • DPPA Reagent Safety & Protocol : BenchChem - Optimization of reaction conditions for the Curtius rearrangement. Retrieved from .

  • Flow Chemistry Applications : Almac - Tandem Continuous Flow Curtius Rearrangement. Retrieved from .

  • Cyclobutane Amino Acid Synthesis : Journal of Medicinal Chemistry - 1-Aminocyclobutanecarboxylic Acid Derivatives. Retrieved from .

  • General Organic Chemistry Protocols : Common Organic Chemistry - Curtius Rearrangement Conditions. Retrieved from .

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate

Welcome to the technical support center for the synthesis of Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the commo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your success.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing step-by-step solutions based on established chemical principles.

Issue 1: Consistently Low Yield in the Cycloalkylation Step

Question: I am performing the phase-transfer catalyzed (PTC) reaction of (3-bromophenyl)acetonitrile with 1,3-dibromopropane, but my yields of 1-(3-bromophenyl)cyclobutane-1-carbonitrile are consistently below 40%. What are the likely causes and how can I improve this?

Answer:

Low yields in this PTC-mediated cycloalkylation are a common challenge and can often be attributed to several factors. Here is a systematic approach to troubleshoot and optimize this critical step.

1. Inefficient Carbanion Formation:

  • Causality: The first step of the reaction is the deprotonation of (3-bromophenyl)acetonitrile to form a carbanion. If the base is not strong enough or if its concentration is too low, the equilibrium will not favor the carbanion, leading to a slow or incomplete reaction.

  • Solution:

    • Switch to a Stronger Base: Replace 50% aqueous sodium hydroxide with a more concentrated solution of potassium hydroxide (60-75%). Potassium hydroxide is more effective in promoting this type of alkylation, leading to a significant increase in yield and product purity.

    • Ensure Adequate Molar Excess of Base: Use a significant molar excess of the base (at least 3-4 equivalents relative to the arylacetonitrile) to drive the deprotonation equilibrium towards the carbanion.

2. Poor Phase-Transfer Catalyst (PTC) Performance:

  • Causality: The role of the PTC is to transport the carbanion from the aqueous phase to the organic phase where the reaction with 1,3-dibromopropane occurs. An inappropriate or "poisoned" catalyst will hinder this transfer.

  • Solution:

    • Select an Optimal Catalyst: For this type of reaction, quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC) are commonly used. The lipophilicity of the catalyst is crucial. A catalyst with a total number of carbon atoms (C#) between 16 and 32 is often ideal for reactions where the organic phase reaction is the rate-determining step[1].

    • Avoid Catalyst Poisoning: Iodide, which can be formed in situ if 1,3-diiodopropane is used or present as an impurity, can "poison" the catalyst by forming a tight, unreactive ion pair. It is recommended to use 1,3-dibromopropane or 1-bromo-3-chloropropane[1][2].

3. Unfavorable Reaction Conditions:

  • Causality: Sub-optimal temperature and solvent choice can negatively impact the reaction rate and lead to the formation of byproducts.

  • Solution:

    • Optimize Temperature: The reaction should be gently heated, typically to 50-70°C, to ensure a reasonable reaction rate. However, excessive temperatures can promote side reactions like the elimination of HBr from 1,3-dibromopropane. Monitor the reaction temperature closely.

    • Solvent Choice: While some PTC reactions can be run neat, using a non-polar organic solvent like toluene can be beneficial. It helps to dissolve the organic reactants and facilitates the separation of the two phases.

4. Formation of Byproducts:

  • Causality: A significant byproduct in this reaction is the mono-alkylated, uncyclized intermediate. This occurs when the second intramolecular alkylation is slow.

  • Solution:

    • Ensure Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of 1,3-dibromopropane to favor the dialkylation.

    • Vigorous Stirring: Efficient mixing is crucial in a biphasic system to maximize the interfacial area and facilitate the transfer of the carbanion. Use a mechanical stirrer for larger-scale reactions.

Issue 2: Incomplete Nitrile Hydrolysis or Formation of Amide Impurity

Question: I am attempting to hydrolyze 1-(3-bromophenyl)cyclobutane-1-carbonitrile to the corresponding carboxylic acid, but I am either getting a low conversion rate or isolating the amide as a major byproduct. How can I ensure complete hydrolysis?

Answer:

The hydrolysis of nitriles to carboxylic acids requires harsh conditions, and incomplete reaction is a common issue. The intermediate in this reaction is an amide, which can sometimes be difficult to hydrolyze further.

1. Acid-Catalyzed Hydrolysis:

  • Causality: In acid-catalyzed hydrolysis, the nitrile is protonated, making it more susceptible to nucleophilic attack by water. The subsequent hydrolysis of the intermediate amide also requires acidic conditions. Insufficient acid concentration or reaction time can lead to incomplete conversion.

  • Solution:

    • Use a Strong Acid and High Temperature: Heat the nitrile under reflux with a strong aqueous acid, such as 3-6 M sulfuric acid or concentrated hydrochloric acid, for several hours.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting nitrile and the intermediate amide. The reaction is complete when no starting material or amide is observed.

    • Work-up: After cooling, the carboxylic acid product will often precipitate out of the aqueous solution. It can then be collected by filtration.

2. Base-Promoted Hydrolysis:

  • Causality: In basic hydrolysis, hydroxide ions act as the nucleophile. This reaction produces a carboxylate salt, which is deprotonated and may be less reactive towards further hydrolysis.

  • Solution:

    • Use a Concentrated Base and Co-solvent: Reflux the nitrile with a concentrated solution of sodium hydroxide or potassium hydroxide in a mixture of water and a co-solvent like ethanol or ethylene glycol to increase the solubility of the organic substrate.

    • Acidification: After the hydrolysis is complete (as monitored by TLC), the reaction mixture must be cooled and acidified with a strong acid (e.g., concentrated HCl) to a pH of 1-2. This will protonate the carboxylate salt and cause the carboxylic acid to precipitate.

    • Extraction: If the product does not precipitate, it can be extracted with an organic solvent like ethyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate?

A1: The most common and efficient synthesis is a two-step process. The first step is the cycloalkylation of (3-bromophenyl)acetonitrile with 1,3-dibromopropane using phase-transfer catalysis (PTC) to form 1-(3-bromophenyl)cyclobutane-1-carbonitrile. The second step involves the hydrolysis of the nitrile to the corresponding carboxylic acid, followed by a Fischer esterification to yield the final methyl ester product.

Q2: Can I directly convert the nitrile to the methyl ester?

A2: Yes, it is possible to directly convert the nitrile to the ester using the Pinner reaction. This involves treating the nitrile with an alcohol (in this case, methanol) in the presence of a strong acid like anhydrous HCl. However, the two-step hydrolysis and subsequent esterification is often more reliable and higher yielding.

Q3: How do I purify the final product, Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate?

A3: The crude product obtained after the esterification can be purified by column chromatography on silica gel. A typical eluent system would be a mixture of ethyl acetate and petroleum ether (or hexanes), starting with a low polarity and gradually increasing the proportion of ethyl acetate. The fractions containing the pure product can be identified by TLC, combined, and the solvent removed under reduced pressure.

Q4: What are the key safety precautions for this synthesis?

A4:

  • (3-bromophenyl)acetonitrile: This is a toxic compound. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 1,3-dibromopropane: This is a lachrymator and a potential carcinogen. Always handle it in a fume hood.

  • Concentrated Acids and Bases: Concentrated solutions of potassium hydroxide, sulfuric acid, and hydrochloric acid are highly corrosive. Wear appropriate PPE and handle with care.

  • Phase-Transfer Catalysts: Some quaternary ammonium salts can be irritants.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Experimental Protocols

Protocol 1: Synthesis of 1-(3-bromophenyl)cyclobutane-1-carbonitrile

This protocol details the phase-transfer catalyzed cycloalkylation.

Materials:

  • (3-bromophenyl)acetonitrile

  • 1,3-dibromopropane

  • Potassium hydroxide (KOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add (3-bromophenyl)acetonitrile (1.0 equivalent) and tetrabutylammonium bromide (0.05 equivalents).

  • Add a 60% aqueous solution of potassium hydroxide (4.0 equivalents).

  • With vigorous stirring, heat the mixture to 60°C.

  • Slowly add 1,3-dibromopropane (1.2 equivalents) dropwise over 30 minutes. An exothermic reaction may be observed. Maintain the temperature at 60-70°C.

  • After the addition is complete, continue stirring at 70°C for 3-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water to dissolve any precipitated salts and transfer the mixture to a separatory funnel.

  • Separate the organic layer and extract the aqueous layer twice with toluene.

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 1-(3-bromophenyl)cyclobutane-1-carbonitrile, which can be used in the next step without further purification or purified by column chromatography.

Protocol 2: Synthesis of Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate

This protocol describes the hydrolysis of the nitrile followed by esterification.

Part A: Hydrolysis

  • To the crude 1-(3-bromophenyl)cyclobutane-1-carbonitrile from the previous step, add a 4 M aqueous solution of sulfuric acid.

  • Heat the mixture to reflux (approximately 110-120°C) and maintain reflux for 6-8 hours, or until TLC analysis indicates complete consumption of the nitrile and intermediate amide.

  • Cool the reaction mixture to room temperature. The carboxylic acid may precipitate.

  • If a precipitate forms, collect it by vacuum filtration and wash with cold water.

  • If no precipitate forms, extract the aqueous solution three times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(3-bromophenyl)cyclobutane-1-carboxylic acid.

Part B: Fischer Esterification

  • Dissolve the crude 1-(3-bromophenyl)cyclobutane-1-carboxylic acid in a large excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% by mole).

  • Heat the solution to reflux for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel using an ethyl acetate/petroleum ether gradient.

Data Summary

ParameterRecommended Value
Cycloalkylation
Base60-75% aq. KOH
Base Stoichiometry3.0 - 4.0 equivalents
Alkylating Agent1,3-dibromopropane
Alkylating Agent Stoichiometry1.1 - 1.2 equivalents
Phase-Transfer CatalystTBAB or TEBAC
Catalyst Loading2 - 5 mol%
Temperature60 - 70 °C
Hydrolysis
Acidic Conditions3-6 M H₂SO₄, reflux
Basic ConditionsConc. aq. NaOH or KOH, reflux
Esterification
ReagentMethanol (in excess)
CatalystConc. H₂SO₄ (catalytic)
TemperatureReflux

Visual Diagrams

Synthesis_Workflow Start (3-bromophenyl)acetonitrile Step1 Cycloalkylation Start->Step1 1,3-dibromopropane, KOH, PTC Intermediate1 1-(3-bromophenyl)cyclobutane-1-carbonitrile Step1->Intermediate1 Yield Optimization Step2 Hydrolysis Intermediate1->Step2 H₂SO₄ / H₂O or NaOH / H₂O Intermediate2 1-(3-bromophenyl)cyclobutane-1-carboxylic acid Step2->Intermediate2 Step3 Esterification Intermediate2->Step3 Methanol, H₂SO₄ End Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate Step3->End Purification

Caption: Overall synthetic workflow.

Troubleshooting_Yield LowYield Low Yield in Cycloalkylation? CheckBase Is the base strong enough? (e.g., 60% KOH) LowYield->CheckBase No CheckPTC Is the PTC effective? (e.g., TBAB) LowYield->CheckPTC No CheckTemp Is the temperature optimal (60-70°C)? LowYield->CheckTemp No CheckStirring Is stirring vigorous? LowYield->CheckStirring No SolutionBase Switch to conc. KOH CheckBase->SolutionBase Yes SolutionPTC Use TBAB/TEBAC CheckPTC->SolutionPTC Yes SolutionTemp Adjust temperature CheckTemp->SolutionTemp Yes SolutionStirring Increase stirring speed CheckStirring->SolutionStirring Yes

Sources

Optimization

Technical Support Center: Purification of Mono- and Di-Alkylated Byproducts

Department: Chemical Process Development & Purification Subject: Separation Strategies for N-Alkylated and C-Alkylated Species Audience: Medicinal Chemists, Process Chemists, Purification Engineers Executive Summary & Di...

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Process Development & Purification Subject: Separation Strategies for N-Alkylated and C-Alkylated Species Audience: Medicinal Chemists, Process Chemists, Purification Engineers

Executive Summary & Diagnostic Workflow

The separation of mono-alkylated and di-alkylated products is a pervasive challenge in organic synthesis, particularly in nucleophilic substitution (N-alkylation) and electrophilic aromatic substitution (Friedel-Crafts) . The physicochemical differences between these species—basicity, lipophilicity (LogP), and boiling point—are often subtle but distinct enough to exploit.

This guide moves beyond generic advice, offering chemically grounded protocols for separating these specific byproduct classes.

Diagnostic Decision Tree

Use this workflow to select the optimal purification strategy based on your substrate.

PurificationDecisionTree Start Identify Substrate Class Type Is the Product an Amine (N-Alkylation) or Aromatic (C-Alkylation)? Start->Type Amine Amine Mixture (2° vs 3°) Type->Amine N-Alkylation Aromatic Aromatic Mixture (Mono vs Di-alkyl) Type->Aromatic C-Alkylation TargetAmine Which is the Target? Amine->TargetAmine Method3 Method C: Fractional Distillation Aromatic->Method3 Volatile Method4 Method D: Reverse Phase Flash (C18) Aromatic->Method4 Non-Volatile Target3 Target: Tertiary (3°) Impurity: Secondary (2°) TargetAmine->Target3 Target2 Target: Secondary (2°) Impurity: Tertiary (3°) TargetAmine->Target2 Method1 Method A: Chemical Scavenging (Electrophilic Resin/Anhydride) Target3->Method1 Best Purity Method2 Method B: High pH Reverse Phase HPLC Target2->Method2 Best Resolution

Caption: Strategic decision tree for selecting purification methods based on chemical functionality and target species.

Module 1: N-Alkylation (Separating Amines)

The Challenge: Secondary (


) and Tertiary (

) amines often have similar boiling points and polarities on normal phase silica, leading to co-elution and peak tailing. The Solution: Exploit the reactivity difference (presence of N-H in

amines) or the basicity/lipophilicity shift (LogD) at high pH.
Protocol A: Chemical Scavenging (The "Anhydride Trick")

Best for: Purifying a Tertiary Amine (


) contaminated with Secondary Amine (

).

Mechanism: Electrophiles (anhydrides, acid chlorides, isocyanates) react rapidly with


 and 

amines to form neutral amides/ureas. Tertiary amines (

) lack an N-H bond and remain unreacted and basic.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude mixture (containing Target

    
     and Impurity 
    
    
    
    ) in an organic solvent (DCM or Toluene).
  • Scavenging: Add 1.2 – 1.5 equivalents (relative to the

    
     impurity) of Phthalic Anhydride  or a polymer-supported isocyanate resin.
    
    • Why Phthalic Anhydride? It forms a phthalamic acid derivative that is highly soluble in base but insoluble in non-polar solvents, or easily separated.

  • Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC/LCMS until the

    
     amine disappears.
    
  • Workup (Liquid-Liquid Extraction):

    • Step 4a: Extract the organic layer with dilute acid (e.g., 1M HCl).

    • Result: The basic Target (

      
      ) protonates and moves to the aqueous layer. The neutral Amide impurity remains in the organic layer.
      
    • Step 4b: Separate layers. Discard the organic layer (contains impurity).

    • Step 4c: Basify the aqueous layer (pH > 12) with NaOH.

    • Step 4d: Extract the now-neutral Target (

      
      ) back into fresh organic solvent (DCM/EtOAc).
      
  • Isolation: Dry and concentrate.

Protocol B: High-pH Reverse Phase Chromatography

Best for: Purifying a Secondary Amine (


) contaminated with Tertiary Amine (

).

Mechanism: At low pH (formic acid), both amines are protonated and hydrophilic, often co-eluting near the void volume. At High pH (pH 10) , amines are in their free-base form. The di-alkylated (


) species is significantly more lipophilic (higher LogP) than the mono-alkylated (

) species due to the extra alkyl group, resulting in massive resolution improvements.

Comparison of Stationary Phases:

FeatureSilica (Normal Phase)C18 (Low pH)C18 (High pH)
Separation Mechanism Adsorption (Polarity)Hydrophobicity (Ionized)Hydrophobicity (Neutral)
Resolution (

vs

)
Poor (Tailing)Low (Both polar)Excellent (LogP driven)
Reagent Requirement TEA/NH

modifier
Formic Acid/TFAAmmonium Bicarbonate/NH

OH

Experimental Setup (High pH):

  • Column: C18 or C8 (must be high-pH stable, e.g., hybrid particle technology).

  • Buffer A: 10 mM Ammonium Bicarbonate (pH 10, adjusted with NH

    
    OH).
    
  • Buffer B: Acetonitrile.

  • Gradient: 5% to 95% B. The

    
     amine will elute before the 
    
    
    
    amine.

Module 2: C-Alkylation (Friedel-Crafts)

The Challenge: Friedel-Crafts alkylation products are more reactive than the starting material (alkyl groups are electron-donating), leading to poly-alkylation (Mono- vs. Di- vs. Tri-alkylbenzenes). The Solution: Boiling point separation (Distillation) or Hydrophobicity-based chromatography.

Protocol C: Fractional Distillation

Best for: Stable, volatile aromatic intermediates.

Due to the significant molecular weight increase (+14 to +50 Da per alkyl group), boiling points rise distinctively.

Compound ClassApprox.[1][2][3][4][5][6][7][8][9][10] BP Increase per Alkyl GroupSeparation Method
Methylated Benzenes ~30°CVigreux Column Distillation
t-Butyl Benzenes ~60-80°CSimple Distillation
Long Chain Alkyl >100°CVacuum Distillation (Kugelrohr)

Troubleshooting Vacuum Distillation:

  • Issue: "The fractions are overlapping."

  • Fix: Use a Vigreux column or a packed column (glass beads/steel wool) to increase theoretical plates. Ensure the vacuum is stable; pressure fluctuations ruin fractionation.

Protocol D: Reverse Phase Flash Chromatography

Best for: Non-volatile or thermally unstable products.

Unlike silica chromatography (where alkylated aromatics often co-elute near the solvent front), Reverse Phase (C18) separates strictly by carbon count.

  • Order of Elution (C18):

    • Starting Material (Most Polar)

    • Mono-alkylated Product[11]

    • Di-alkylated Byproduct (Most Lipophilic)

Visualization of Separation Logic:

C18Separation cluster_0 Reverse Phase Column (C18) Node1 Di-Alkylated (Strongest Interaction) Detector Detector (UV) Node1->Detector Elutes Last Node2 Mono-Alkylated (Medium Interaction) Node3 Starting Material (Weakest Interaction) Node3->Detector Elutes First Flow Mobile Phase Flow Flow->Node3

Caption: Elution order on C18 stationary phase. Lipophilicity increases with alkylation, increasing retention time.

Troubleshooting & FAQs

Q1: I am running silica flash chromatography for my amines, and the peaks are streaking across the entire column. Why?

  • Cause: Silanol groups (Si-OH) on the silica surface are acidic (pKa ~5). Basic amines interact strongly with these sites via ion exchange, causing peak broadening.

  • Fix:

    • Add a Modifier: Add 1–5% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase. This saturates the silanol sites.

    • Switch Phase: Use Amine-functionalized silica (NH2-Silica). It has a basic surface that repels amines, resulting in sharp peaks without liquid modifiers [1].

Q2: Can I use pH-controlled extraction to separate Mono- and Di-alkylated amines?

  • Answer: Yes, but it relies on LogD (distribution coefficient) rather than pKa.

  • Explanation: The pKa difference between secondary (~10.7) and tertiary (~10.3) amines is often too small for selective protonation. However, at pH 11-12 (where both are neutral), the Di-alkylated amine is much more lipophilic.

  • Protocol: Extract with a non-polar solvent like Hexane or Heptane (instead of DCM). The Di-alkylated species will extract preferentially, potentially leaving the more polar Mono-alkylated species in the aqueous phase or requiring fewer extractions [2].

Q3: My Friedel-Crafts reaction yields mostly Di-alkylated product. How do I favor the Mono-alkylated one?

  • Root Cause: The alkyl group activates the ring, making the product more reactive than the starting material.

  • Fix: You must change the kinetics.

    • High Dilution: Run the reaction with a large excess of the aromatic substrate (used as solvent if possible).

    • Blocking Groups: Introduce a reversible blocking group (e.g., sulfonation) at the para-position to force mono-substitution, then desulfonate.

References

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Blog, 2023. [Link]

  • RSC Publishing. "Selective separation of amines from continuous processes using automated pH controlled extraction." Reaction Chemistry & Engineering, 2021.[1] [Link]

  • LibreTexts. "Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction." Chemistry LibreTexts, 2024. [Link]

  • Amerigo Scientific. "Scavenger Resins: Applications in Organic Synthesis." Amerigo Scientific, 2023. [Link]

Sources

Troubleshooting

Resolving solubility issues of Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate in aqueous media

Ticket ID: #SOL-BR-CYC-001 Status: Open Agent: Senior Application Scientist Subject: Resolving aqueous solubility issues for lipophilic ester CAS 1243393-94-1 (and analogs) System Diagnostics: The Physicochemical Barrier...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-BR-CYC-001 Status: Open Agent: Senior Application Scientist Subject: Resolving aqueous solubility issues for lipophilic ester CAS 1243393-94-1 (and analogs)

System Diagnostics: The Physicochemical Barrier

Before attempting solubilization, you must understand why this molecule resists aqueous media. You are fighting thermodynamics.

ParameterValue (Est.)Implication
Molecular Weight ~269.1 g/mol Moderate size, not the primary limiting factor.
LogP (Lipophilicity) 3.8 – 4.2 Critical Failure Point. The molecule is highly lipophilic due to the aromatic bromine and the cyclobutyl ring. It prefers oil to water by a factor of ~10,000:1.
Functional Group Methyl EsterStability Risk. Susceptible to hydrolysis in alkaline pH (pH > 8.0) or presence of esterases.
State at RT Low-melting solid or OilRisk of "oiling out" (forming an emulsion) rather than precipitating as crystals.

Troubleshooting Wizard (Q&A)

Select the error message that best matches your observation to jump to the solution.

Error: "Immediate white precipitation upon adding water to my DMSO stock."

Diagnosis: This is the "Crash-Out" effect. You exceeded the aqueous solubility limit instantly. The local concentration of the drug at the injection site was too high, forcing nucleation. Solution:

  • Increase Temperature: Warm your aqueous buffer to 37°C before addition.

  • Dynamic Mixing: Do not pipette the stock into a static buffer. Vortex the buffer while slowly injecting the DMSO stock (sub-surface injection).

  • Switch Protocol: Move to Protocol B (Cyclodextrin Complexation) .

Error: "The solution turned cloudy/milky (Oiling Out)."

Diagnosis: Your compound has melted or is a liquid, and you have formed a macro-emulsion. These droplets will coalesce and separate. Solution:

  • Surfactant Spike: You need to lower the surface tension.[1][2] Add Tween 80 (0.1% final concentration) to your aqueous media before adding the drug.

  • Sonication: Sonicate for 10 minutes to shear the droplets into stable micelles.

Error: "My cells are dying in the Vehicle Control."

Diagnosis: DMSO Toxicity. You likely used >0.5% DMSO to keep the drug in solution. Solution:

  • The 0.1% Rule: Most cell lines tolerate max 0.1% DMSO.[3][4]

  • The "Bridge" Solvent: Dissolve drug in pure Ethanol (if soluble), then dilute into a solution of 20% HP-β-Cyclodextrin . Evaporate the ethanol (optional) or dilute further. Cyclodextrins are generally non-toxic compared to organic solvents.

Decision Logic & Workflows

Use the following logic gate to determine the correct solubilization strategy for your specific application.

SolubilityLogic Start START: Select Application App_Cell Cell-Based Assay (High Sensitivity) Start->App_Cell App_Chem Chemical Reaction (Hydrolysis/Synthesis) Start->App_Chem App_Animal In Vivo / Animal Study Start->App_Animal Check_DMSO Can you use DMSO? App_Cell->Check_DMSO Check_pH Is pH > 8 allowed? App_Chem->Check_pH Sol_CD Protocol B: HP-beta-Cyclodextrin App_Animal->Sol_CD IV / IP Sol_Surf Protocol C: Tween 80 / Corn Oil App_Animal->Sol_Surf Oral Gavage Check_DMSO->Sol_CD No (Toxic) Sol_Cosolv Protocol A: DMSO/Buffer Shift Check_DMSO->Sol_Cosolv Yes (<0.1%) Check_pH->Sol_Cosolv No (Keep Ester) Sol_Salt Protocol D: Hydrolyze to Acid Salt Check_pH->Sol_Salt Yes (Saponification)

Figure 1: Solubility Strategy Decision Matrix. Select your protocol based on biological tolerance and chemical stability requirements.

Core Protocols

Protocol A: The "Solvent Shift" (Standard In Vitro)

Best for: Enzymatic assays, robust cell lines.

  • Stock Preparation: Dissolve the compound in 100% DMSO to a concentration 1000x higher than your final test concentration (e.g., if you need 10 µM, make a 10 mM stock).

  • The "Intermediate" Dilution (Critical Step):

    • Do not add DMSO stock directly to the media well.

    • Prepare an intermediate tube with PBS + 5% DMSO .

    • Add your stock to this intermediate tube. Vortex immediately.

  • Final Addition: Add the intermediate solution to your culture media.

    • Why? This prevents the "shock" precipitation that occurs when a hydrophobic molecule hits 100% water instantly.

Protocol B: Cyclodextrin Complexation (High Solubility / Low Toxicity)

Best for: Sensitive cells, animal injections (IV/IP). Mechanism: The hydrophobic cyclobutane/phenyl motif enters the donut-shaped cavity of the cyclodextrin, shielding it from water.

  • Carrier Prep: Prepare a 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) solution in water or PBS. Filter sterilize (0.22 µm).

  • Solvent Loading: Dissolve your compound in a volatile solvent (Ethanol or Acetone) at a high concentration.

  • Mixing: Add the drug-ethanol solution dropwise to the HP-β-CD solution while stirring rapidly.

  • Evaporation (Optional but Recommended): Stir the open vial under a fume hood or nitrogen stream for 4-6 hours to evaporate the ethanol. You are left with the drug trapped in the CD dissolved in water.

    • Validation: The solution should remain clear. If cloudy, centrifuge; if a pellet forms, the complexation failed (drug excess).

Protocol C: Saponification (The "Nuclear" Option)

Best for: If you actually need the carboxylic acid form, or if the ester is just a prodrug.

If the ester is not strictly required for your assay, hydrolyzing it to the acid will solve all solubility problems.

  • Reaction: Treat the ester with 2 equivalents of NaOH in a Methanol/Water (1:1) mixture.

  • Result: This generates the Sodium Carboxylate salt .

  • Solubility: This salt will be highly water-soluble at pH > 7.0.

Stability & Storage (Patch Notes)

Warning: Ester Hydrolysis Methyl esters are chemically labile.

  • pH Danger Zone: Avoid buffers with pH > 8.0. The hydroxide ion (

    
    ) will attack the carbonyl carbon, cleaving the methyl group and leaving you with the acid form (1-(3-bromophenyl)cyclobutane-1-carboxylic acid).
    
  • Temperature: Store DMSO stocks at -20°C. Avoid repeated freeze-thaw cycles, which can introduce water condensation into the DMSO, accelerating hydrolysis.

PrepWorkflow Step1 Weigh Compound (Solid/Oil) Step2 Dissolve in 100% DMSO Step1->Step2 Step3 Vortex Rapidly Step2->Step3 Step4 Inject into Warm Media (37°C) Step3->Step4 Step5 Visual Check: Precipitate? Step4->Step5 Success Proceed to Assay Step5->Success Clear Fail Restart with Cyclodextrin Step5->Fail Cloudy

Figure 2: The "Solvent Shift" Workflow. Note the critical vortexing step to prevent local nucleation.

References

  • PubChem. Methyl 1-(3-bromophenyl)cyclopentane-1-carboxylate (Analogous Structure Properties). National Library of Medicine. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Establishes HP-β-CD protocols). Link

  • Thermo Fisher Scientific. DMSO Solubility and Cell Toxicity Guidelines. (Standard 0.1% limit for cell assays).[3][5][6] Link

  • Larsson, P., et al. (2025). Hydrolysis kinetics of methyl esters in aqueous buffers. (General mechanism of base-catalyzed hydrolysis). Link

  • Ascendia Pharma. Novel Techniques for Solubility Enhancement of Lipophilic Drugs. (Overview of surfactant and cosolvent strategies). Link

Sources

Optimization

Technical Support Center: Controlling Regioselectivity in the Functionalization of the Bromophenyl Ring

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for controlling regioselectivity in the functionali...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for controlling regioselectivity in the functionalization of the bromophenyl ring, a common challenge in organic synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction

The bromophenyl group is a versatile building block in organic synthesis, frequently employed in cross-coupling reactions, directed metalations, and other transformations to construct complex molecular architectures. However, achieving the desired regioselectivity—the preferential reaction at a specific position on the aromatic ring—can be a significant hurdle. This guide will provide practical, field-proven insights to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the bromine atom on a benzene ring considered an ortho, para-director in electrophilic aromatic substitution?

A1: Halogens like bromine are deactivating groups due to their inductive electron-withdrawing effect, which makes the aromatic ring less reactive towards electrophiles.[1] However, they possess lone pairs of electrons that can be donated to the aromatic ring through resonance, stabilizing the carbocation intermediate formed during electrophilic attack at the ortho and para positions.[1] This resonance stabilization is more significant for the ortho and para intermediates than for the meta intermediate, thus directing the substitution to these positions.[1][2][3]

Q2: I am trying to introduce a substituent meta to the bromine atom. What strategies can I employ?

A2: Directing a new substituent to the meta position on a bromophenyl ring in an electrophilic aromatic substitution is challenging because bromine is an ortho, para-director.[3][4] However, you can achieve meta functionalization through several strategies:

  • Utilize a meta-directing group: If your synthesis allows, introduce a strong electron-withdrawing group (EWG) that is a meta-director, such as a nitro (-NO2) or a carbonyl group (-COR), onto the ring.[4][5] This will direct subsequent electrophilic substitution to the position meta to the EWG.

  • Employ Nucleophilic Aromatic Substitution (SNAr): If the bromophenyl ring is substituted with strong electron-withdrawing groups at the ortho and/or para positions, it becomes susceptible to nucleophilic aromatic substitution.[6][7] In this case, a nucleophile will displace a leaving group (which could be the bromine itself or another halogen) at the position activated by the EWGs.

  • Consider C-H Functionalization: Recent advances in catalysis have enabled the direct functionalization of C-H bonds.[8][9] Specific directing groups and catalysts can achieve meta-selective C-H functionalization, overriding the inherent directing effects of the bromine atom.

Q3: What is Directed Ortho-Metalation (DoM) and how can it be used with bromobenzenes?

A3: Directed Ortho-Metalation (DoM) is a powerful technique for the functionalization of aromatic rings at the position ortho to a directing metalating group (DMG).[10][11] The DMG coordinates to a strong base (typically an organolithium reagent or a lithium amide) and directs deprotonation to the adjacent ortho position, forming an aryllithium species. This intermediate can then be quenched with various electrophiles.

For bromobenzenes, the bromine atom itself has a weak ortho-directing ability.[10][12] A significant challenge is the competitive bromine-lithium exchange, especially when using alkyllithium reagents.[10][12] To favor ortho-metalation, non-carbon-based strong bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often used.[10][12] The presence of other, more powerful directing groups on the ring will typically dominate the regioselectivity.[10][13]

Troubleshooting Guides

This section addresses common problems encountered during the functionalization of the bromophenyl ring and provides step-by-step solutions.

Scenario 1: Low Regioselectivity in a Suzuki-Miyaura Cross-Coupling Reaction

Problem: "I am performing a Suzuki-Miyaura coupling with a dibrominated benzene derivative, and I am getting a mixture of products instead of the desired single regioisomer."

Troubleshooting Steps:

  • Analyze the Electronic and Steric Environment:

    • Electronic Effects: In polybrominated benzenes, the more electron-deficient bromine atom often reacts faster.[14] Analyze the electronic effects of other substituents on the ring. Electron-withdrawing groups will increase the reactivity of the adjacent C-Br bond towards oxidative addition.

    • Steric Hindrance: Significant steric bulk around one of the bromine atoms can impede the approach of the palladium catalyst, favoring reaction at the less hindered site.[15] However, in some cases, bulky ligands can paradoxically enhance the reactivity of sterically hindered substrates.[16]

  • Optimize Reaction Conditions:

    • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial.[17] For sterically hindered substrates, catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can be more effective.[15][17]

    • Base: The strength and nature of the base can influence the reaction rate and selectivity.[17] For challenging couplings, stronger bases like potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3) may be necessary.[17]

    • Temperature: Lowering the reaction temperature may favor the kinetically controlled product, potentially increasing the proportion of one isomer.[1]

  • Consider a Directed Approach:

    • If applicable, introduce a directing group that can chelate to the palladium catalyst and direct the oxidative addition to a specific C-Br bond.

Data Presentation: Factors Influencing Regioselectivity in Suzuki Coupling of Dibromobenzenes

FactorInfluence on RegioselectivityExample
Electronic Effects The C-Br bond at a more electron-deficient carbon is generally more reactive.In 2,4-dibromonitrobenzene, the bromine at C-4 is more likely to react first due to the electron-withdrawing nitro group.
Steric Hindrance The less sterically hindered C-Br bond is typically more accessible to the catalyst.[15]In 2,6-dibromotoluene, the bromine at a position not flanked by the methyl group may react preferentially.
Ligand Choice Bulky, electron-rich ligands can enhance reactivity at sterically hindered positions.[16][17]Using a Buchwald-type ligand might improve the yield of the product from the more hindered bromine.
Coordinating Groups Substituents capable of coordinating to the palladium center can direct the reaction.[14]An alkene group adjacent to a bromine can slow its rate of oxidative addition.[14]
Scenario 2: Unexpected Side Products in a Directed Ortho-Metalation (DoM) Reaction

Problem: "I am attempting a DoM on a bromobenzene derivative using n-butyllithium, but I am primarily observing products resulting from bromine-lithium exchange."

Troubleshooting Steps:

  • Re-evaluate Your Choice of Base:

    • Alkyllithium reagents like n-butyllithium are highly prone to halogen-metal exchange with aryl bromides.[10][12] This is often faster than deprotonation.

    • Solution: Switch to a non-nucleophilic, sterically hindered base such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP).[10][12] These bases are less likely to undergo exchange and will favor deprotonation.

  • Control the Reaction Temperature:

    • Halogen-metal exchange is often rapid even at low temperatures. However, deprotonation can sometimes be favored at very low temperatures (e.g., -78 °C or lower).

    • Solution: Ensure your reaction is maintained at a consistently low temperature throughout the addition of the base and the subsequent quenching with the electrophile.

  • Consider the Directing Group's Strength:

    • The directing ability of bromine is relatively weak.[10][12] If other, more powerful directing groups are present on the ring (e.g., -CONR2, -OMe), they will control the site of metalation.[11]

Experimental Protocol: General Procedure for Directed Ortho-Metalation of a Bromobenzene Derivative using LDA

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • Reagents: In the flask, dissolve the bromobenzene substrate (1.0 equiv) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of freshly prepared or commercial lithium diisopropylamide (LDA) (1.1 equiv) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to allow for complete deprotonation.

  • Quenching: Add the desired electrophile (1.2 equiv) dropwise at -78 °C.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Workup: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Mandatory Visualization: Decision Workflow for Regioselective Functionalization

G start Start: Bromophenyl Substrate q1 Desired Position of Functionalization? start->q1 ortho Ortho q1->ortho meta Meta q1->meta para Para q1->para dom Directed Ortho-Metalation (DoM) - Use LDA or LTMP - Low Temperature (-78 °C) ortho->dom ortho_coupling Steric Control in Cross-Coupling - Bulky Ligands ortho->ortho_coupling ewg Introduce strong EWG (e.g., -NO2, -COR) meta->ewg snar Nucleophilic Aromatic Substitution (SNAr) - Requires activating EWGs o/p meta->snar meta_ch Meta-selective C-H Functionalization - Specialized Catalysts/Directing Groups meta->meta_ch eas Electrophilic Aromatic Substitution - Bromine is an o,p-director para->eas para_coupling Cross-Coupling - Often the thermodynamic product - Less sterically hindered para->para_coupling end Desired Functionalized Product dom->end ortho_coupling->end ewg->end snar->end meta_ch->end eas->end para_coupling->end

Caption: Decision workflow for choosing a strategy for regioselective functionalization.

References

  • Chemistry Steps. (2022, January 3). Ortho, Para, Meta. Retrieved from [Link]

  • Filo. (2025, March 21). Difference between Ortho para and meta directing groups. Retrieved from [Link]

  • Choppin, S., Gros, P., & Fort, Y. (2003). Bromine as the Ortho-Directing Group in the Aromatic Metalation/Silylation of Substituted Bromobenzenes. The Journal of Organic Chemistry, 68(24), 9384–9388. [Link]

  • Ashenhurst, J. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

  • We will talk about the Ortho-, Meta, and Para directors in electrophilic aromatic substitution. (n.d.). Retrieved from [Link]

  • Li, X., & Chen, G. (2014). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. Computational and Theoretical Chemistry, 1051, 103-109. [Link]

  • Choppin, S., Gros, P., & Fort, Y. (2003). Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes. The Journal of Organic Chemistry, 68(24), 9384–9388. [Link]

  • Choppin, S., Gros, P., & Fort, Y. (2003). Bromine as the Ortho-Directing Group in the Aromatic Metalation/Silylation of Substituted Bromobenzenes. The Journal of Organic Chemistry, 68(24), 9384–9388. [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. [Link]

  • Liu, Y., et al. (2022). Controlling Selectivity in Shuttle Hetero-difunctionalization Reactions: Electrochemical Transfer Halo-thiolation of Alkynes. Angewandte Chemie International Edition, 61(33), e202205561. [Link]

  • Bentabed-Ababsa, G., et al. (2012). Long-range Effect of Bromine in the Deprotonative Metalation of Aromatic Compounds. CHIMIA International Journal for Chemistry, 66(4), 230-233. [Link]

  • LibreTexts. (2023). 10.10. Regioselectivity and Substituent Effects – Introduction to Organic Chemistry. Retrieved from [Link]

  • van der Ham, A. G. J., et al. (2025). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. Journal of the American Chemical Society, 147(21), 9323–9331. [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • Wang, Y., et al. (2021). Controlling the regioselectivity of the bromolactonization reaction in HFIP. Nature Communications, 12(1), 603. [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Ghaffari, B., et al. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 26(19), 5797. [Link]

  • Chen, J., et al. (2018). Palladium-catalyzed cross-coupling of enamides with sterically hindered α-bromocarbonyls. Chemical Communications, 54(76), 10732-10735. [Link]

  • ResearchGate. (2025, August 19). (PDF) Regioselective C H Functionalization by the Combination of Enzymatic and Chemocatalytic Reactions in Water. Retrieved from [Link]

  • Wunderlich, S. H., et al. (2021). Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles. Angewandte Chemie International Edition, 60(3), 1513-1518. [Link]

  • Bloom, S., et al. (2013). Site-Selective Aliphatic C-H Bromination Using N-Bromoamides and Visible Light. Journal of the American Chemical Society, 135(44), 16472–16475. [Link]

  • Chemistry Stack Exchange. (2020, December 22). How to explain regioselectivity in nucleophilic aromatic substitution. Retrieved from [Link]

  • PubMed. (2025, August 18). Regioselective C─H Functionalization by the Combination of Enzymatic and Chemocatalytic Reactions in Water. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Read, C. M., & Laitar, D. S. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry, 13(16), 4643–4646. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • Chemical Science. (2025). Photocatalytic regioselective C–H bond functionalizations in arenes. Retrieved from [Link]

  • YouTube. (2019, January 3). introduction to regioselectivity in aromatic reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective Bromination and Functionalization of Dibenzo[hi,st]ovalene as Highly Luminescent Nanographene with Zigzag Edges. Retrieved from [Link]

  • Barbe, J. M., et al. (2016). Strategies for Corrole Functionalization. Chemical Reviews, 117(4), 2496–2591. [Link]

  • MDPI. (2020, February 17). C-H Functionalization via Iron-Catalyzed Carbene-Transfer Reactions. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • MDPI. (2020, October 23). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • MDPI. (2021, September 23). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Retrieved from [Link]

  • PubMed. (2021, January 18). Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development for Purity Analysis of Cyclobutane Esters

Comparative Guide: Core-Shell Phenyl-Hexyl vs. Standard C18 Part 1: Executive Summary & Strategic Rationale Cyclobutane esters are critical intermediates in the synthesis of complex pharmaceutical scaffolds, particularly...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Core-Shell Phenyl-Hexyl vs. Standard C18

Part 1: Executive Summary & Strategic Rationale

Cyclobutane esters are critical intermediates in the synthesis of complex pharmaceutical scaffolds, particularly for generating specific stereochemical configurations in antiviral and anticancer drugs. The analytical challenge lies in their structural rigidity and lack of strong chromophores .

The primary purity objective is often the baseline separation of geometric isomers (cis/trans) and the quantification of hydrolysis byproducts (carboxylic acids).

This guide compares two chromatographic approaches:

  • The Standard Alternative: Fully Porous C18 (5 µm).

  • The Optimized Solution: Core-Shell Phenyl-Hexyl (2.6 µm).

Verdict: While C18 remains the workhorse for general hydrophobicity-based separations, it frequently fails to resolve cyclobutane stereoisomers (cis/trans) due to their identical hydrophobic footprints. The Phenyl-Hexyl stationary phase is the superior choice for this application, leveraging


 interactions and shape selectivity to achieve baseline resolution (

) where C18 often shows co-elution.

Part 2: Technical Comparison & Mechanism

The Separation Challenge: Geometric Isomerism

Cyclobutane rings are rigid.[1] The cis and trans isomers of cyclobutane esters have nearly identical lipophilicity (


), rendering standard alkyl-chain phases (like C18) ineffective. Separation requires a mechanism that discriminates based on molecular shape  and electron density distribution .
Mechanism of Action
  • Standard C18 (Alternative): Relies almost exclusively on hydrophobic subtraction. Since the cis and trans esters have the same carbon count and similar surface area, they often co-elute or appear as a "shoulder."

  • Phenyl-Hexyl (Solution): Utilizes a dual mechanism:

    • Hydrophobicity: Provided by the hexyl linker.

    • 
       Interactions:  The phenyl ring interacts with the ester carbonyls and the rigid cyclobutane skeleton. The planar "trans" isomer typically aligns differently with the stationary phase phenyl rings compared to the "buckled" cis isomer, resulting in enhanced selectivity (
      
      
      
      ).
Performance Data Summary
MetricStandard C18 (5 µm)Core-Shell Phenyl-Hexyl (2.6 µm)Impact
Selectivity (

) cis/trans
1.02 (Co-elution)1.15 (Baseline Separation)Critical for Purity
Resolution (

)
0.83.2Compliance Requirement
Peak Capacity ~150~350Impurity Detection
Backpressure ~120 bar~280 barSystem Compatibility
LOD (210 nm) 0.05%0.01%Sharper peaks = Lower LOD

Part 3: Visualization of Method Logic

Figure 1: Method Development Decision Tree

This workflow illustrates the logical path for selecting the stationary phase based on the specific structural properties of the cyclobutane ester.

MethodDevelopment Start Start: Cyclobutane Ester Purity CheckUV Check UV Absorbance (Is there an aromatic group?) Start->CheckUV LowUV No: Detection < 220 nm required CheckUV->LowUV Aliphatic Ester HighUV Yes: Detection > 254 nm possible CheckUV->HighUV Aromatic Ester SelectColumn Select Stationary Phase Strategy LowUV->SelectColumn HighUV->SelectColumn C18 Try C18 (Standard) Result: Poor Isomer Separation SelectColumn->C18 Hydrophobic Only Phenyl Select Phenyl-Hexyl (Shape Selectivity) SelectColumn->Phenyl Isomers Present C18->Phenyl Switch due to co-elution MobilePhase Mobile Phase Optimization MeOH vs ACN Phenyl->MobilePhase FinalMethod Final Method: Water/MeOH Gradient Phenyl-Hexyl Column MobilePhase->FinalMethod

Caption: Decision tree prioritizing shape selectivity (Phenyl-Hexyl) over pure hydrophobicity (C18) for structural isomers.

Part 4: Validated Experimental Protocol

This protocol is designed to be self-validating . The use of a "System Suitability Solution" containing a mix of cis and trans isomers is mandatory to confirm resolution before running samples.

Equipment & Reagents
  • HPLC System: Binary pump capable of 600 bar (UHPLC preferred but HPLC acceptable), DAD/PDA detector.

  • Column: Core-Shell Phenyl-Hexyl, 100 x 4.6 mm, 2.6 µm (e.g., Kinetex or equivalent).

  • Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Milli-Q Water.

  • Buffer: Ammonium Formate or Phosphoric Acid (depending on MS compatibility).

Mobile Phase Preparation
  • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.1). Note: Low pH suppresses ionization of free acids, sharpening peaks.

  • Solvent B: Methanol.[2] Note: Methanol promotes

    
     interactions better than Acetonitrile in phenyl phases.
    
Instrument Parameters
  • Flow Rate: 1.0 mL/min.[3]

  • Column Temp: 35°C (Control is critical; higher temp reduces shape selectivity).

  • Detection: UV at 210 nm (bandwidth 4 nm). Reference wavelength: 360 nm (100 nm bandwidth).

  • Injection Volume: 5 µL.

Gradient Profile
Time (min)% Solvent B (MeOH)Description
0.05Initial equilibration
10.060Linear gradient to elute isomers
12.095Wash step to remove highly retained oligomers
14.095Hold wash
14.15Re-equilibration
18.05Ready for next injection
Sample Preparation
  • Diluent: 50:50 Water:Methanol.

  • Concentration: 0.5 mg/mL.

  • Filtration: 0.2 µm PTFE filter (Nylon may adsorb esters).

  • Stability Check: Inject sample immediately, then again after 4 hours at room temperature to check for on-column hydrolysis.

Part 5: Separation Mechanism Visualization

The following diagram illustrates why the Phenyl-Hexyl column succeeds where C18 fails.

SeparationMechanism Analyte Cyclobutane Ester (Cis/Trans Mixture) C18_Interaction C18 Phase Interaction: Hydrophobic only Result: Mixed retention Analyte->C18_Interaction Standard Method Phenyl_Interaction Phenyl-Hexyl Phase Interaction: Pi-Pi + Steric Result: Differential Retention Analyte->Phenyl_Interaction Optimized Method Trans_Elution Trans Isomer (Planar) Stronger Pi-Interaction Retains Longer Phenyl_Interaction->Trans_Elution Cis_Elution Cis Isomer (Buckled) Weaker Interaction Elutes First Phenyl_Interaction->Cis_Elution

Caption: Mechanistic differentiation showing how Phenyl phases discriminate planar (trans) from buckled (cis) geometries.

References

  • HPLC Column for Structural Isomers (Cosmosil PYE/NPE) . Nacalai Tesque Application Guide. [Link]

  • Isomers and Recommended HPLC Columns . MicroSolv Technology Corporation. [Link]

  • Separation of cis and trans isomers by HPLC . Journal of Zhejiang University Science B (via NIH). [Link]

  • HPLC Method Development and Validation . Pharmaceutical Technology. [Link]

Sources

Comparative

Validating structure of Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate via X-ray crystallography

Title: Definitive Structural Elucidation of Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate: A Comparative Guide to SC-XRD vs. Spectroscopic Inference Abstract This guide provides a rigorous technical framework for val...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Definitive Structural Elucidation of Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate: A Comparative Guide to SC-XRD vs. Spectroscopic Inference

Abstract This guide provides a rigorous technical framework for validating the structure of Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate, a critical intermediate in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs). While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide inferential connectivity data, they often fail to definitively resolve quaternary centers in strained ring systems. This document outlines the superiority of Single Crystal X-ray Diffraction (SC-XRD) for absolute structural confirmation, detailing crystallization protocols, data collection parameters, and a comparative performance analysis.

Part 1: The Structural Challenge

The target molecule contains a cyclobutane ring with a quaternary carbon at the C1 position, substituted by a bulky 3-bromophenyl group and a methyl ester.

The Analytical Gap:

  • Quaternary Carbon Ambiguity: In

    
    C NMR, the C1 quaternary signal is often weak and difficult to distinguish from aromatic quaternary carbons.
    
  • Ring Strain & Conformation: Cyclobutane rings are rarely planar; they exist in a "puckered" conformation to relieve torsional strain. NMR coupling constants (

    
    -values) in such rigid, strained systems can be misleading regarding 3D geometry.
    
  • Regioisomerism Risks: During synthesis (typically dialkylation of phenylacetates), side reactions such as O-alkylation or ring-opening rearrangements can occur. Mass spectrometry confirms the formula (

    
    ) but cannot distinguish these isomers.
    

Part 2: Comparative Analysis (The "Why")

The following matrix objectively compares the validation methods.

Table 1: Performance Matrix – SC-XRD vs. Spectroscopic Alternatives

FeatureSC-XRD (The Gold Standard) High-Field NMR (600 MHz) DFT (Computational)
Primary Output Absolute 3D atomic coordinatesMagnetic environment of nucleiTheoretical energy minima
Quaternary C Validation Definitive (Direct electron density map)Inferential (Requires HMBC/NOESY)N/A (Predictive only)
Ring Conformation Measures exact puckering angle (

)
Averaged over time (dynamic)Idealized gas-phase model
Sample State Solid (Single Crystal)Solution (

, DMSO)
Virtual
Confidence Level >99% (Sigma level)~85-90% (for this scaffold)Variable
Destructive? Non-destructive (Crystal recoverable)Non-destructiveN/A
Decision Logic Diagram

The following diagram illustrates the decision pathway for choosing SC-XRD over standard spectroscopy for this specific scaffold.

ValidationLogic Start Synthesis Product: Methyl 1-(3-bromophenyl) cyclobutane-1-carboxylate Analysis Initial Analysis: 1H / 13C NMR + MS Start->Analysis Ambiguity Ambiguity Detected: Quaternary C shift? Ring puckering unclear? Analysis->Ambiguity Unresolved signals Decision Is Absolute Confirmation Required? Ambiguity->Decision XRD_Path Path A: SC-XRD (Crystallography) Decision->XRD_Path Yes (Gold Standard) NMR_Path Path B: Advanced NMR (NOESY/ROESY) Decision->NMR_Path No (Inference only) Outcome Definitive Structure & Conformation XRD_Path->Outcome Direct Measurement NMR_Path->Outcome Indirect Correlation

Caption: Decision logic for elevating structural validation from spectroscopic inference to crystallographic certainty.

Part 3: Experimental Protocol

This section details the specific methodology to obtain and validate the crystal structure.

Crystallization Strategy (The Critical Step)

Cyclobutane esters often suffer from "oiling out" (liquid-liquid phase separation) rather than crystallizing due to low melting points.

  • Method: Slow Vapor Diffusion (Antisolvent).

  • Solvent System: Dichloromethane (DCM) / Hexane.

    • Dissolve 20 mg of the pure oil in 0.5 mL of DCM (Good Solvent) in a small vial.

    • Place this small vial inside a larger jar containing 5 mL of Hexane (Antisolvent).

    • Cap the large jar tightly.

    • Crucial Step: Store at 4°C (refrigerator) to reduce kinetic energy and promote lattice formation over oiling.

    • Timeline: Crystals typically appear within 48–72 hours as colorless prisms.

Data Collection Parameters

To ensure publication-quality data (R-factor < 5%), specific instrument settings are required.

  • Source: Mo-K

    
     radiation (
    
    
    
    Å). Note: Mo is preferred over Cu here to minimize absorption effects from the heavy Bromine atom.
  • Temperature: 100 K (Cryostream).

    • Reasoning: Cooling freezes the "puckering" motion of the cyclobutane ring, reducing thermal ellipsoids and allowing precise bond angle measurement.

  • Resolution: 0.75 Å or better.

Refinement Workflow

Refinement Raw Raw Diffraction Frames Index Indexing & Integration Raw->Index Solve Structure Solution (Direct Methods/SHELXT) Index->Solve Refine Refinement (Least Squares/SHELXL) Solve->Refine Check Validation (CheckCIF) Refine->Check Check->Refine High Residuals?

Caption: The iterative workflow from raw diffraction patterns to a validated molecular model.

Part 4: Representative Data & Interpretation[1][2]

When the experiment is performed correctly, the following structural parameters confirm the identity of the molecule.

Table 2: Representative Crystallographic Parameters

ParameterTypical Value / ObservationInterpretation
Crystal System Monoclinic or TriclinicCommon for achiral organic esters.
Space Group

or

Centrosymmetric packing is favored.
C(Ring)–C(Ring) Bond 1.54 – 1.56 ÅSlightly elongated compared to standard C-C (1.53 Å) due to ring strain.
C–Br Bond Length 1.89 – 1.91 ÅConfirms the presence and position of the halogen.
Ring Puckering Angle 20° – 30°The ring is not planar . It bends to minimize eclipsing interactions between hydrogens.
Disorder Low at 100 KThe ester tail may show slight rotational disorder if not cooled.

Key Structural Insight: The X-ray structure will definitively show the regiochemistry of the bromine atom relative to the cyclobutane attachment (meta-substitution). In NMR, the splitting pattern of the aromatic protons can sometimes be ambiguous between meta and para substitution if the shifts are coincident; X-ray eliminates this doubt.

Part 5: References

  • Massa, W. (2004). Crystal Structure Determination. Springer Berlin Heidelberg. [Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C. [Link]

  • Cambridge Crystallographic Data Centre (CCDC) . "Guidance on depositing and validating crystal structures". [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Spek, A. L. (2009). "Structure validation in chemical crystallography". Acta Crystallographica Section D. [Link]

Validation

Comparison of Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate with ethyl ester analogs

An In-Depth Comparative Analysis for Synthetic and Medicinal Chemistry: Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate and its Ethyl Ester Analog Introduction: The Subtle Distinction with Significant Consequences In t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis for Synthetic and Medicinal Chemistry: Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate and its Ethyl Ester Analog

Introduction: The Subtle Distinction with Significant Consequences

In the landscape of drug discovery and synthetic chemistry, the 1-(3-bromophenyl)cyclobutane-1-carboxylic acid scaffold is a valuable building block. The bromine atom provides a reactive handle for cross-coupling reactions, while the cyclobutane moiety introduces a desirable three-dimensional character, often enhancing metabolic stability and binding affinity by acting as a rigid bioisosteric replacement for other groups.[1] The carboxylic acid itself is a key functional group, contributing to the physiology of many biological systems.[2]

When this core structure is utilized as an intermediate, it is commonly protected or modified as an ester. The two most prevalent forms are the methyl and ethyl esters: Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate and Ethyl 1-(3-bromophenyl)cyclobutane-1-carboxylate. While differing by only a single methylene unit (–CH₂–), the choice between these two analogs is far from arbitrary. This seemingly minor structural variance can significantly influence physicochemical properties, reaction kinetics, purification strategies, and metabolic fate.[3][4][5]

This guide provides a comprehensive comparison of these two ester analogs, offering experimental data and detailed protocols to inform reagent selection and experimental design. We will delve into their relative reactivity, metabolic stability, and the practical implications of their physical properties, empowering researchers to make strategic decisions tailored to their specific synthetic or biological objectives.

Physicochemical Properties: A Tale of Two Esters

The addition of an ethyl group versus a methyl group directly impacts fundamental physical properties. These differences, while subtle, have practical consequences in the laboratory, influencing solvent choice, reaction temperature, and methods for removal of residual starting material or solvent.[4] While specific experimental data for Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate and its ethyl analog is not extensively published, we can infer their properties based on well-established chemical principles and data from closely related structures.

PropertyMethyl 1-(3-bromophenyl)cyclobutane-1-carboxylateEthyl 1-(3-bromophenyl)cyclobutane-1-carboxylateRationale for Difference & Practical Implications
CAS Number 1171333-37-81171333-38-9N/A
Molecular Formula C₁₂H₁₃BrO₂C₁₃H₁₅BrO₂The ethyl ester has an additional CH₂ group.
Molecular Weight 269.13 g/mol 283.16 g/mol The higher mass of the ethyl ester may be relevant in high-precision mass spectrometry.
Boiling Point (Predicted) Higher than the ethyl analog at equivalent pressure.Lower than the methyl analog at equivalent pressure.Increased van der Waals forces in the larger ethyl ester lead to a higher boiling point. This can be advantageous for high-temperature reactions but makes removal by evaporation more difficult.[3][4]
Density (Predicted) Slightly higher than the ethyl analog.Slightly lower than the methyl analog.The methyl ester packs more efficiently, leading to a marginally higher density.
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF).Soluble in common organic solvents (e.g., DCM, EtOAc, THF).Both esters are expected to have similar solubility profiles in non-polar to moderately polar organic solvents.
Polarity Slightly more polar than the ethyl analog.Slightly less polar than the methyl analog.The larger, more lipophilic ethyl group slightly reduces overall polarity, which may affect chromatographic behavior (e.g., retention time on silica gel).

Reactivity and Synthetic Considerations

The primary chemical distinction between methyl and ethyl esters lies in their reactivity, particularly towards nucleophilic acyl substitution reactions like hydrolysis.

Hydrolysis: A Kinetic Comparison

The conversion of the ester back to the parent carboxylic acid is a fundamental transformation. This reaction can be catalyzed by either acid or base.

  • Acid-Catalyzed Hydrolysis : This is a reversible reaction, typically requiring an excess of water to drive the equilibrium towards the products.[6]

  • Base-Mediated Hydrolysis (Saponification) : This is an irreversible reaction that goes to completion, as the resulting carboxylate salt is deprotonated and is no longer electrophilic. This is the more common and efficient method for ester hydrolysis.[6]

Generally, methyl esters are more reactive towards hydrolysis than their ethyl counterparts.[7] This is attributed to two main factors:

  • Steric Hindrance : The smaller methyl group presents less steric bulk around the carbonyl carbon, allowing for easier nucleophilic attack by a hydroxide ion or water molecule.[8]

  • Leaving Group Stability : Methoxide is a slightly better leaving group than ethoxide, though this effect is less pronounced than the steric factor.

This difference in reactivity means that the hydrolysis of the methyl ester can often be achieved under milder conditions or in a shorter reaction time compared to the ethyl ester.

Experimental Workflow: Synthesis and Comparative Hydrolysis

The following diagram outlines a typical workflow for synthesizing the parent acid and then comparing the hydrolysis rates of its methyl and ethyl esters.

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_esterification Esterification cluster_products Ester Analogs cluster_comparison Comparative Experiment: Saponification 3-bromophenylacetonitrile 3-bromophenylacetonitrile 1,3-dibromopropane 1,3-dibromopropane Cyclization 1. Cyclization via Alkylation 1,3-dibromopropane->Cyclization Hydrolysis_Nitrile 2. Nitrile Hydrolysis (e.g., H₂SO₄, H₂O, Heat) Cyclization->Hydrolysis_Nitrile Carboxylic_Acid 1-(3-bromophenyl)cyclobutane -1-carboxylic acid Hydrolysis_Nitrile->Carboxylic_Acid Methyl_Esterification Fischer Esterification (MeOH, H₂SO₄ cat.) Carboxylic_Acid->Methyl_Esterification Ethyl_Esterification Fischer Esterification (EtOH, H₂SO₄ cat.) Carboxylic_Acid->Ethyl_Esterification Methyl_Ester Methyl Ester Methyl_Esterification->Methyl_Ester Ethyl_Ester Ethyl Ester Ethyl_Esterification->Ethyl_Ester Hydrolysis_Methyl Saponification (NaOH, THF/H₂O) Methyl_Ester->Hydrolysis_Methyl Hydrolysis_Ethyl Saponification (NaOH, THF/H₂O) Ethyl_Ester->Hydrolysis_Ethyl Analysis Reaction Monitoring (TLC, LC-MS) Compare t₁/₂ Hydrolysis_Methyl->Analysis Hydrolysis_Ethyl->Analysis

Caption: General workflow for synthesis and comparative hydrolysis of the target ester analogs.

Protocol 1: Comparative Saponification of Methyl and Ethyl Esters

This protocol provides a self-validating system to compare the hydrolysis rates of the two esters under identical conditions.

Objective: To determine the relative rate of hydrolysis of Methyl vs. Ethyl 1-(3-bromophenyl)cyclobutane-1-carboxylate.

Materials:

  • Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate

  • Ethyl 1-(3-bromophenyl)cyclobutane-1-carboxylate

  • Tetrahydrofuran (THF), HPLC grade

  • Deionized Water

  • 1 M Sodium Hydroxide (NaOH) solution, standardized

  • 1 M Hydrochloric Acid (HCl) solution

  • Ethyl Acetate (EtOAc)

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • LC-MS system for quantitative analysis (optional, but recommended)

Procedure:

  • Reaction Setup:

    • Set up two identical round-bottom flasks equipped with magnetic stir bars. Label them "Methyl Ester" and "Ethyl Ester".

    • To each flask, add the respective ester (e.g., 100 mg, 1.0 eq).

    • Add THF (5 mL) to each flask and stir until the ester is fully dissolved.

    • Place both flasks in a water bath maintained at a constant temperature (e.g., 25 °C).

  • Reaction Initiation and Monitoring:

    • At time t=0, add 1 M NaOH solution (1.5 eq) to each flask simultaneously.

    • Immediately take a small aliquot (~20 µL) from each reaction, quench it in a vial containing 1 mL of 1:1 acetonitrile/water with 0.1% formic acid (for LC-MS) or a small amount of dilute HCl (for TLC). This is the t=0 time point.

    • Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 15 minutes). For TLC analysis, spot the quenched aliquot against a spot of the starting material. A typical mobile phase would be 30% EtOAc in hexanes. The product (carboxylic acid) will have a lower Rf value.

    • For LC-MS analysis, inject the quenched and diluted aliquot to quantify the disappearance of the starting material peak area.

  • Work-up (after completion):

    • Once the reaction is deemed complete (no starting material visible by TLC), acidify the mixture to pH ~2-3 with 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-(3-bromophenyl)cyclobutane-1-carboxylic acid.

  • Data Analysis:

    • Plot the percentage of remaining starting material versus time for both reactions.

    • Determine the half-life (t₁/₂) for each reaction. The ester with the shorter half-life is more reactive. It is expected that the methyl ester will hydrolyze faster than the ethyl ester.

Metabolic Stability: An In Vitro Perspective

For compounds intended for biological applications, stability against metabolic enzymes is a critical parameter. Carboxylesterases (CES) are a major class of enzymes responsible for the hydrolysis of ester-containing drugs.[9]

Comparative studies on various ester pairs have yielded nuanced results. While some research indicates that methyl and ethyl esters exhibit no statistical difference in their stability against CES in vitro, other studies focusing on different scaffolds have shown that methyl esters can be significantly more stable than their ethyl homologs.[9][10][11] For instance, one study found the plasma half-life of a methyl ester to be 2.7 times longer than its corresponding ethyl ester.[10] This variability underscores the importance of empirical testing for the specific scaffold of interest. The increased lipophilicity of the ethyl group may enhance binding to the active site of some esterases, leading to faster turnover.

Protocol 2: In Vitro Metabolic Stability in Liver Microsomes

This protocol outlines a method to compare the hydrolytic stability of the methyl and ethyl esters in a biologically relevant matrix.

Objective: To compare the rate of enzymatic hydrolysis of the methyl and ethyl esters in the presence of rat liver microsomes.

Materials:

  • Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate and Ethyl analog

  • Pooled Rat Liver Microsomes (RLM)

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN) containing an appropriate internal standard (IS)

  • Incubator/shaking water bath set to 37 °C

  • LC-MS/MS system for quantification

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_sampling Sampling & Quenching cluster_analysis Analysis Stock Prepare 1 mM stock solutions of each ester in DMSO Working Prepare 100x working solutions in buffer Microsomes Thaw and dilute Rat Liver Microsomes (RLM) in pH 7.4 buffer Preincubation Pre-incubate RLM for 5 min Microsomes->Preincubation Initiation Initiate reaction by adding 1 µL of ester working solution to 99 µL of RLM mixture (Final [Ester] = 1 µM) Preincubation->Initiation Timepoints Take aliquots at 0, 5, 15, 30, 60 min Initiation->Timepoints Quench Quench reaction by adding aliquot to 3 vols of cold ACN with Internal Standard (IS) Timepoints->Quench Centrifuge Centrifuge to precipitate protein Quench->Centrifuge Supernatant Transfer supernatant to analysis vial Centrifuge->Supernatant LCMS Quantify remaining ester by LC-MS/MS Supernatant->LCMS

Caption: Workflow for the in vitro metabolic stability assay using liver microsomes.

Procedure:

  • Preparation:

    • Prepare 1 mM stock solutions of each ester in DMSO.

    • Prepare the incubation mixture by diluting the RLM in the phosphate buffer to a final protein concentration of 0.5 mg/mL. Keep on ice.

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, add 99 µL of the RLM incubation mixture.

    • Include a negative control with heat-inactivated microsomes to account for non-enzymatic degradation.

    • Pre-incubate the plate at 37 °C for 5 minutes.

    • Initiate the reaction by adding 1 µL of the 100 µM working solution of each ester to the wells (final concentration 1 µM).

  • Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot (e.g., 25 µL) and add it to a quenching solution (e.g., 75 µL) of cold acetonitrile containing the internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Analyze the samples to determine the concentration of the parent ester remaining at each time point.

  • Data Analysis:

    • Calculate the percentage of ester remaining at each time point relative to the 0-minute time point.

    • Plot the natural log of the percent remaining versus time. The slope of this line (k) can be used to calculate the in vitro half-life (t₁/₂ = 0.693 / k).

Conclusion and Strategic Recommendations

The choice between Methyl and Ethyl 1-(3-bromophenyl)cyclobutane-1-carboxylate is a strategic decision that should be guided by the specific goals of the research.

  • Choose the Methyl Ester when:

    • Higher Reactivity is Desired: For transformations like hydrolysis, the methyl ester will typically react faster, potentially allowing for milder conditions and shorter reaction times.[3][7]

    • Ease of Removal is a Priority: The parent alcohol, methanol, has a lower boiling point than ethanol, making it easier to remove under vacuum after a reaction or workup. This is also true if the ester itself is used in excess and needs to be removed.[3]

  • Choose the Ethyl Ester when:

    • Higher Temperatures are Required: The higher boiling point of the ethyl ester (and ethanol) can be beneficial in reactions that require elevated temperatures, reducing solvent loss.[3]

    • Modulating Metabolic Stability: If initial studies show the methyl ester is too metabolically labile for a particular biological system, the ethyl analog provides a readily accessible alternative that may offer a different metabolic profile.[10]

    • Avoiding Transesterification: In reactions involving an ethoxide base or ethanol as a solvent, using the ethyl ester prevents potential transesterification side reactions.[4]

Ultimately, this guide demonstrates that while separated by a single carbon, these two analogs offer distinct advantages. By understanding their comparative physicochemical properties, reactivity, and metabolic profiles, researchers can optimize their synthetic routes and design more effective molecules for a range of applications.

References

  • Diévart, P., et al. (2013). A Comparative Study of the Kinetics of Ethyl and Methyl Esters in Diffusion Flame Extinction. ASME. [Link]

  • Kranz, M., et al. (2011). The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference. Nuclear Medicine and Biology, 38(1), 13-7. [Link]

  • Teixeira, C., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 733-743. [Link]

  • Teixeira, C., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Taylor & Francis Online. [Link]

  • Al-Abbad, M., et al. (n.d.). A comparative study of the chemical kinetics of methyl and ethyl propanoate. KAUST Repository. [Link]

  • Ellington, J.J. & Stancil, F.W. (1987). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. EPA NEPIS. [Link]

  • Reddit (2022). Methyl ester vs Ethyl ester hydrolysis. r/OrganicChemistry. [Link]

  • Oreate AI Blog (2026). Ethyl vs. Methyl: Understanding the Chemical Twins. Oreate AI Blog. [Link]

  • Peterson, C.L., et al. (n.d.). A Comparison of Ethyl and Methyl Esters of Vegetable Oils as Diesel Fuel Substitutes. Biodiesel Education. [Link]

  • Chemguide (n.d.). Hydrolysing Esters. Chemguide. [Link]

  • Klebe, J. F. (Ed.). (2009). Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Establishing Analytical Reference Standards for Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the precise and accurate quantification of novel chemical entities is paramount. Methy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise and accurate quantification of novel chemical entities is paramount. Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate, a compound of interest in medicinal chemistry and materials science, necessitates a robust analytical framework to ensure the reliability of experimental data. This guide provides a comprehensive strategy for establishing and comparing reference standards for its analysis, with a focus on scientific integrity and practical application.

The Challenge: Absence of a Commercial Certified Reference Standard

A primary hurdle in the analysis of novel compounds such as Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate is the frequent absence of a commercially available Certified Reference Material (CRM). CRMs, provided by national metrology institutes or accredited producers, offer the highest level of accuracy and traceability. In the absence of a CRM, the onus is on the research or quality control laboratory to prepare and thoroughly characterize a primary reference standard in-house. This in-house standard then serves as the benchmark for all subsequent analytical measurements.

Establishing a Primary Reference Standard: A Prerequisite for Accurate Analysis

The creation of a primary reference standard involves the synthesis of a high-purity batch of Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate. The synthesis route itself can provide insights into potential process-related impurities. Following synthesis and purification, a rigorous characterization is mandatory to establish its identity and purity.

Essential Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities. The expected ¹H NMR spectrum of a similar compound, cyclobutane, shows a single peak at 1.96 ppm, indicating the chemical equivalence of its protons. For our target molecule, we would expect more complex splitting patterns due to the substituted phenyl ring and the ester group.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, further confirming the identity.

  • Elemental Analysis: To determine the elemental composition (C, H, N, Br) and compare it with the theoretical values.

  • Purity Assessment by Chromatography (HPLC or GC): To quantify the purity of the standard, ideally by a high-resolution chromatographic technique. A purity of ≥ 98% is generally desirable for a primary standard.

The Role of Internal Standards in Quantitative Analysis

To compensate for variations in sample preparation and instrument response, the use of an internal standard (IS) is a cornerstone of accurate quantitative analysis. An ideal internal standard should be chemically similar to the analyte but well-separated chromatographically.

For the analysis of Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate, two types of internal standards are proposed for comparison: a structurally analogous compound and an isotopically labeled version of the analyte.

Alternative 1: Structurally Analogous Internal Standard

A suitable structurally analogous internal standard should possess a similar chemical structure to ensure comparable extraction efficiency and chromatographic behavior. A potential candidate is Methyl 1-phenylcyclobutane-1-carboxylate .

Rationale for Selection:

  • Structural Similarity: It shares the core methyl cyclobutane-1-carboxylate structure.

  • Commercial Availability: It is more likely to be commercially available than the target analyte itself.

  • Differentiation by MS: It has a different molecular weight, allowing for clear differentiation in a mass spectrometer.

Alternative 2: Isotopically Labeled Internal Standard

The gold standard for quantitative analysis, particularly with mass spectrometry, is the use of a stable isotope-labeled (SIL) internal standard. For our target compound, this would be Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate-d₃ (with three deuterium atoms on the methyl ester group).

Rationale for Selection:

  • Near-Identical Chemical and Physical Properties: The SIL standard co-elutes with the analyte, providing the most accurate compensation for matrix effects and instrument variability.

  • Clear Mass Shift: The mass difference allows for unambiguous detection by the mass spectrometer.

Comparative Performance of Reference Standards

The following table summarizes the expected performance characteristics of the in-house primary standard when used with the two proposed internal standards in a Gas Chromatography-Mass Spectrometry (GC-MS) assay. GC-MS is a suitable technique for the analysis of this volatile, thermally stable compound.

Parameter Primary Standard + Methyl 1-phenylcyclobutane-1-carboxylate (IS) Primary Standard + Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate-d₃ (IS) Justification
Purity (Primary Standard) ≥ 99.5% (by GC-FID area percent)≥ 99.5% (by GC-FID area percent)A high purity is essential for a primary standard to ensure accurate calibration.
Identity Confirmation Confirmed by ¹H NMR, ¹³C NMR, and MSConfirmed by ¹H NMR, ¹³C NMR, and MSComprehensive structural elucidation is non-negotiable for a primary standard.
Chromatographic Separation (from IS) Baseline resolution (Rs > 2.0)Co-elutionThe structurally analogous IS must be well-separated, while the SIL IS is designed to co-elute.
Quantification Accuracy Good, but may be subject to minor matrix effects.Excellent, minimizes matrix effects and variability.The SIL standard provides the most accurate correction for analytical variability.
Precision (%RSD) < 5%< 2%The co-eluting nature of the SIL standard leads to higher precision.
Cost & Availability (of IS) Moderate cost, likely commercially available.High cost, likely requires custom synthesis.The trade-off for superior performance is often higher cost and effort.

Experimental Protocols

Protocol for Characterization of the In-House Primary Standard
  • Synthesis: Synthesize Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate via a documented synthetic route, for example, by esterification of 1-(3-bromophenyl)cyclobutane-1-carboxylic acid.

  • Purification: Purify the synthesized compound using techniques such as column chromatography or recrystallization to achieve the highest possible purity.

  • Structural Confirmation:

    • Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃).

    • Obtain a high-resolution mass spectrum to confirm the exact mass.

  • Purity Determination by GC-FID:

    • Develop a GC method with a suitable capillary column (e.g., a non-polar or medium-polarity column) to achieve good peak shape and resolution from any potential impurities.

    • Analyze the purified material and determine the area percent of the main peak.

Protocol for Comparative Analysis by GC-MS
  • Preparation of Standard Solutions:

    • Prepare a stock solution of the in-house primary standard in a suitable solvent (e.g., ethyl acetate).

    • Prepare separate stock solutions of Methyl 1-phenylcyclobutane-1-carboxylate and Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate-d₃.

  • Calibration Curve Preparation:

    • Prepare a series of calibration standards by spiking known concentrations of the primary standard with a constant concentration of each internal standard.

  • Sample Preparation:

    • For a hypothetical sample, dissolve a known amount in the chosen solvent and spike with the appropriate internal standard.

  • GC-MS Analysis:

    • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole instrument).

    • Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar column (e.g., 5% phenyl-methylpolysiloxane).

    • Oven Program: Start at a suitable initial temperature (e.g., 100 °C), ramp to a final temperature (e.g., 280 °C) to ensure elution of the analyte and internal standards.

    • Injection: Splitless injection to maximize sensitivity.

    • MS Detection: Use selected ion monitoring (SIM) mode for quantification, monitoring characteristic ions for the analyte and each internal standard.

Visualization of Workflows

Decision_Tree Start Select Internal Standard Accuracy Highest Accuracy & Precision Required? Start->Accuracy Cost Cost & Availability a Major Constraint? Accuracy->Cost Yes SIL Use Isotopically Labeled IS Accuracy->SIL No Cost->SIL No Analog Use Structurally Analogous IS Cost->Analog Yes

Caption: Decision tree for selecting an appropriate internal standard.

Conclusion: A Path Forward for Robust Analysis

While the absence of a commercial Certified Reference Material for Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate presents a challenge, it is not an insurmountable one. By diligently preparing and characterizing an in-house primary reference standard, researchers can establish a solid foundation for accurate and precise quantitative analysis. The choice of internal standard represents a trade-off between the superior performance of an isotopically labeled standard and the practicality of a structurally analogous one. For research and development purposes where high accuracy is critical, the investment in a custom-synthesized isotopically labeled standard is highly recommended. For more routine analyses where cost and turnaround time are significant factors, a well-chosen and validated structurally analogous internal standard can provide reliable results. This guide provides a scientifically sound framework for making these critical decisions and implementing a robust analytical methodology.

References

  • Gas Chromatography (GC) is a widely used analytical chemistry technique primarily for the qualitative and quantitative analysis of components in mixtures. In GC, the internal standard method and calibration curve method are two commonly used quantification approaches.
  • An Internal Standard (IS) is a chemical substance which is added at the same concentration to all samples throughout a quantitative analysis. (Source: Internal Standards - What Are They?
  • Selection of the appropriate internal standard is critical. Key criteria include: a. Chemical similarity: the internal standard should be absent from the sample and have similar polarity, molecular weight and functional groups to ensure comparable chromatographic behavior. (Source: Internal Standard vs.
  • The first and most critical step is selecting internal standards that closely resemble the analytes of interest in both chemical structure and behavior during GC analysis.
  • Certified Reference Materials (CRMs) play a crucial role in analytical testing across various industries, including the pharmaceutical sector. (Source: Certified Reference Materials (CRMs) for Pharma QC - SynThink Research Chemicals)
  • The internal standard should have essentially the same or, if possible, the same physicochemical properties (e.g.
Validation

Differentiating 3-bromophenyl and 4-bromophenyl cyclobutane isomers analytically

Executive Summary & Strategic Importance In Structure-Activity Relationship (SAR) studies, the cyclobutane ring serves as a critical bioisostere for phenyl or alkyl chains, offering unique vectors for rigidifying drug sc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In Structure-Activity Relationship (SAR) studies, the cyclobutane ring serves as a critical bioisostere for phenyl or alkyl chains, offering unique vectors for rigidifying drug scaffolds. The distinction between (3-bromophenyl)cyclobutane (Meta-isomer) and (4-bromophenyl)cyclobutane (Para-isomer) is not merely structural but functional.

The position of the bromine atom dictates the vector of subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Misidentification at this stage leads to "regio-isomeric collapse" in downstream synthesis, where final analogs possess incorrect 3D-topologies, potentially nullifying biological efficacy.

This guide provides a definitive, multi-modal analytical framework to distinguish these isomers, prioritizing NMR spectroscopy as the primary validation tool and IR/Chromatography as secondary confirmation methods.

Structural Symmetry & Physical Properties[1][2][3][4][5]

The fundamental differentiator between these isomers is molecular symmetry , which dictates their spectroscopic behaviors and physical properties.

Feature(4-Bromophenyl)cyclobutane (Para)(3-Bromophenyl)cyclobutane (Meta)
Point Group

(effective time-averaged)

or

(Asymmetric)
Symmetry Elements Axis of symmetry through C1-C4No axis of symmetry
Dipole Moment Lower (Vectors oppose)Higher (Vectors additive)
Melting Point Generally Higher (Better lattice packing)Generally Lower
Boiling Point High (often highest of the pair)Slightly lower than Para

Method A: Nuclear Magnetic Resonance (NMR)

The Gold Standard for Identification

NMR offers the most unambiguous differentiation due to the distinct magnetic environments created by the symmetry (or lack thereof) in the aromatic ring.

1H NMR: The Aromatic Region (7.0 – 7.6 ppm)

This is the primary diagnostic region.

  • The Para-Isomer (AA'BB' System):

    • Pattern: Appears as two distinct "doublets" (often resembling a roof effect).[1]

    • Integration: 2H per signal.

    • Mechanism: The protons ortho to the cyclobutane are chemically equivalent, as are the protons ortho to the bromine.

    • Diagnostic: Absence of a singlet.[2]

  • The Meta-Isomer (ABCD System):

    • Pattern: Four distinct proton environments.[1][3]

    • Key Signal: A distinct singlet (or narrow triplet) at ~7.5–7.6 ppm. This corresponds to the proton at position 2 (isolated between the Br and Cyclobutane ring).

    • Integration: 1H : 1H : 1H : 1H.

    • Diagnostic: Presence of the isolated H-2 singlet and a triplet at position 5 (pseudo-triplet due to overlap).

Predicted Chemical Shift Data Table (CDCl₃)

Note: Values are calculated based on substituent additivity rules (Curphy-Morrison).

Proton PositionPara-Isomer Shift (δ ppm)MultiplicityMeta-Isomer Shift (δ ppm)Multiplicity
Ar-H (Ortho to Br) ~7.42Doublet (2H)
Ar-H (Ortho to Cyclobutane) ~7.10Doublet (2H)
Ar-H (C2: Isolated) ~7.52 Singlet (1H)
Ar-H (C4: p to Cyclobutane) ~7.35Doublet (1H)
Ar-H (C6: o to Cyclobutane) ~7.15Doublet (1H)
Ar-H (C5: Meta to both) ~7.20Triplet (1H)
Cyclobutane Methine ~3.45Quintet~3.45Quintet
Visualization of NMR Logic

NMR_Logic Sample Unknown Isomer Sample Aromatic_Region Analyze Aromatic Region (7.0 - 7.6 ppm) Sample->Aromatic_Region Symmetry_Check Check Integration & Multiplicity Aromatic_Region->Symmetry_Check Para_Path Two Signals (2H each) Pattern: AA'BB' (Two Doublets) Symmetry_Check->Para_Path High Symmetry Meta_Path Four Signals (1H each) Pattern: ABCD Symmetry_Check->Meta_Path Low Symmetry Para_Result Conclusion: 4-Bromophenyl (Para) Symmetric Para_Path->Para_Result Meta_Result Conclusion: 3-Bromophenyl (Meta) Diagnostic 'Singlet' at ~7.5 ppm Meta_Path->Meta_Result

Caption: Decision logic for assigning regioisomers based on 1H NMR aromatic splitting patterns.

Method B: Infrared Spectroscopy (IR)

The Rapid Screening Tool

When NMR is unavailable, FTIR provides a reliable "fingerprint" based on Out-of-Plane (OOP) C-H bending vibrations.

  • Para-Substitution:

    • Characterized by a single strong band in the region of 800–850 cm⁻¹ .

    • This arises from the two adjacent hydrogens on the ring vibrating in phase.

  • Meta-Substitution:

    • Characterized by two strong bands :[4][5][6][7]

      • 690–710 cm⁻¹ (Ring deformation)

      • 750–800 cm⁻¹ (Three adjacent hydrogens bending)

    • The presence of the band near 690 cm⁻¹ is often the "giveaway" for meta (and mono) substitution, absent in para.

Method C: Chromatographic Separation

For Purity Analysis and Mixture Separation

Separating these isomers is challenging due to similar boiling points, but specific stationary phases exploit their shape selectivity (L/B ratio).

HPLC Method (Recommended)

Standard C18 columns often fail to resolve these isomers efficiently. Phenyl-Hexyl or Biphenyl phases are superior because they engage in


 interactions with the aromatic ring. The para isomer, being flatter and more accessible, typically interacts differently than the meta isomer.
  • Column: Biphenyl or Phenyl-Hexyl (e.g., Kinetex Biphenyl, 2.6 µm).

  • Mobile Phase: Isocratic Acetonitrile/Water (60:40).

  • Mechanism: The Biphenyl phase maximizes shape selectivity. The para isomer usually elutes after the meta isomer on these phases due to better stacking alignment with the stationary phase.

GC Method

On non-polar columns (e.g., DB-5 or HP-5), separation relies on boiling point.

  • Elution Order: Meta usually elutes before Para.

  • Explanation: The para isomer has a higher dipole moment and better symmetry, leading to slightly stronger intermolecular forces and a higher boiling point.[8]

Detailed Experimental Protocols

Protocol 1: NMR Sample Preparation & Acquisition
  • Mass: Weigh ~5-10 mg of the unknown cyclobutane derivative.

  • Solvent: Dissolve completely in 0.6 mL of CDCl₃ (Deuterated Chloroform). Ensure the solution is clear; filter through a cotton plug if solid particulates remain.

  • Acquisition:

    • Run a standard proton (1H) sequence (16 scans minimum).

    • Critical: Set the spectral window to include 0–10 ppm.

    • Processing: Apply exponential multiplication (LB = 0.3 Hz) to resolve fine splitting in the aromatic region.

Protocol 2: GC-MS Separation Parameters

Use this protocol to determine the ratio of isomers in a crude reaction mixture.

  • System: Agilent 7890/5977 (or equivalent).

  • Column: HP-5ms (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split mode (50:1), 250°C.

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 20°C/min to 150°C.

    • Slow Ramp: Ramp 5°C/min to 200°C (Critical separation window).

    • Ramp 40°C/min to 300°C.

  • Detection: MS (EI source), Scan range 50–350 amu.

Workflow Diagram

Analysis_Workflow Crude Crude Reaction Mix TLC TLC Screening (Likely co-elution) Crude->TLC GC GC-MS Analysis (Protocol 2) Crude->GC Determine Ratio Purification Flash/Prep HPLC (Phenyl-Hexyl Column) GC->Purification If mixture detected Pure_Iso Isolated Isomer Purification->Pure_Iso NMR 1H NMR Validation (Protocol 1) Pure_Iso->NMR Confirm Regiochemistry

Caption: Integrated analytical workflow from crude mixture to validated isomer.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for chemical shift prediction rules).
  • Doc Brown's Chemistry. (2023). H-1 NMR Spectroscopy - Splitting Patterns. Link (Accessed Oct 2023).

  • Chemistry Steps. (2019). Ortho, Meta, and Para in Disubstituted Benzenes. Link (Accessed Oct 2023).

  • Chromatography Forum. (2017). Separation of Positional Isomers. Link (Discussion on column selection for aromatic isomers).

Sources

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